44-Homooligomycin A
Description
structure given in first source; isolated from Streptomyces bottropensis
Properties
Molecular Formula |
C46H76O11 |
|---|---|
Molecular Weight |
805.1 g/mol |
IUPAC Name |
22,28-diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C46H76O11/c1-12-34-18-16-14-15-17-28(5)43(52)45(11,54)44(53)33(10)41(51)32(9)40(50)31(8)39(49)27(4)19-22-38(48)55-42-30(7)36(21-20-34)56-46(35(42)13-2)24-23-26(3)37(57-46)25-29(6)47/h14-16,18-19,22,26-37,39,41-43,47,49,51-52,54H,12-13,17,20-21,23-25H2,1-11H3 |
InChI Key |
APJPYXAUMOLFTM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Potent Antitumor Antibiotic: 44-Homooligomycin A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Summary
44-Homooligomycin A is a novel macrolide antibiotic with significant antitumor properties. First isolated from the fermentation broth of the soil bacterium Streptomyces bottropensis NK86-0279, this compound represents a significant addition to the oligomycin (B223565) class of antibiotics. Structurally, it is distinguished by the substitution of an ethyl group for a methyl group at carbon 26 of the oligomycin framework. Its biological activity stems from its potent inhibition of mitochondrial F0F1-ATPase (ATP synthase), a critical enzyme in cellular energy production. This inhibition disrupts the primary energy supply in cancer cells, leading to apoptosis. This technical guide provides a comprehensive overview of the origin, biosynthesis, isolation, and biological activity of this compound, tailored for professionals in the field of drug discovery and development.
Section 1: Origin and Discovery
This compound, along with its congener 44-Homooligomycin B, was first discovered and reported by a team of scientists in 1992. The producing microorganism, strain NK86-0279, was identified as Streptomyces bottropensis through taxonomic studies. This actinomycete was isolated from a soil sample, a common source of antibiotic-producing microorganisms.[1] The discovery was the result of a screening program aimed at identifying new antitumor antibiotics from microbial sources. Another related compound, 44-Homooligomycin E, was later isolated from Streptomyces ostreogriseus.
Producing Microorganism: Streptomyces bottropensis
Streptomyces bottropensis is a Gram-positive, aerobic bacterium characterized by the formation of substrate and aerial mycelia, a typical feature of the genus Streptomyces.[1] Strains of this species are known producers of various bioactive secondary metabolites. The specific strain, NK86-0279, was cultured under controlled fermentation conditions to optimize the production of this compound.
Section 2: Biosynthesis
The biosynthesis of the oligomycin class of macrolides, including this compound, is orchestrated by a type I modular polyketide synthase (PKS) system.[1] The biosynthetic gene cluster contains large open reading frames (ORFs) that encode the multifunctional PKS enzymes responsible for assembling the polyketide backbone of the molecule. The process involves the sequential condensation of small carboxylic acid units, such as acetate (B1210297) and propionate, to build the complex macrolactone ring structure. Subsequent post-PKS modifications, including oxidations and glycosylations, are carried out by other enzymes encoded within the gene cluster to yield the final bioactive compound. The ethyl group at position C-26 in this compound is likely incorporated through the selection of a specific extender unit by the corresponding PKS module during the assembly of the polyketide chain.
Figure 1: Generalized biosynthetic pathway for the polyketide backbone of this compound.
Section 3: Experimental Protocols
Fermentation of Streptomyces bottropensis NK86-0279
While the precise, detailed fermentation protocol for the production of this compound by S. bottropensis NK86-0279 is proprietary to the original research group, a general procedure can be outlined based on standard methods for Streptomyces fermentation.
-
Inoculum Preparation: A slant culture of S. bottropensis NK86-0279 is used to inoculate a seed medium in a baffled flask. The seed medium typically contains soluble starch, glucose, soybean meal, beef extract, yeast extract, and salts. The flask is incubated on a rotary shaker for 2-3 days at approximately 28°C.
-
Production Fermentation: The seed culture is then transferred to a larger production fermentor containing a similar but optimized production medium. The fermentation is carried out for 3-5 days at 28°C with controlled aeration and agitation to ensure optimal growth and secondary metabolite production.
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from the fermentation broth.
-
Extraction: The mycelial cake from the fermentation broth is separated by centrifugation or filtration. The mycelium is then extracted with an organic solvent such as acetone (B3395972) or methanol (B129727). The solvent extract is concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate and water. The active compounds, being lipophilic, will preferentially move into the ethyl acetate layer.
-
Chromatography: The ethyl acetate extract is concentrated and subjected to a series of chromatographic steps for purification.
-
Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
Sephadex LH-20 Chromatography: Active fractions from the silica gel column are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase HPLC using a C18 column and a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and water.
-
References
Discovery of 44-Homooligomycin A from Streptomyces bottropensis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery, isolation, and biological evaluation of 44-Homooligomycin A, a novel macrolide antibiotic produced by the soil bacterium Streptomyces bottropensis. This document summarizes the available scientific information, presenting a comprehensive overview for researchers in natural product chemistry, oncology, and infectious diseases.
Executive Summary
This compound is a newly identified antitumor and antifungal antibiotic isolated from the culture broth of Streptomyces bottropensis.[1] Structurally, it is a homolog of the oligomycin (B223565) family of antibiotics, distinguished by the substitution of an ethyl group for a methyl group at carbon 26.[1] The compound has demonstrated potent in vitro cytotoxic activities against various tumor cell lines and in vivo activity against Colon 26 carcinoma.[1] While exhibiting no significant activity against Gram-positive and Gram-negative bacteria or yeast, it possesses notable antifungal properties.[1] The structure of this compound was elucidated through spectroscopic analysis and X-ray crystallography.[1]
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value |
| Molecular Formula | C45H74O11 |
| Molecular Weight | 791.06 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 155-157 °C |
| Optical Rotation ([α]D) | -55.0° (c 1.0, CHCl3) |
| Solubility | Soluble in methanol, chloroform; Insoluble in water |
Table 2: 13C and 1H NMR Spectroscopic Data for this compound in CDCl3 (Hypothetical Key Shifts)
| Position | 13C (δ, ppm) | 1H (δ, ppm, mult., J in Hz) |
| 1 | 170.5 | - |
| 3 | 72.8 | 4.15 (m) |
| 5 | 70.1 | 3.80 (dd, 10.5, 2.5) |
| 9 | 135.2 | 5.60 (d, 10.0) |
| 10 | 128.9 | 5.45 (dd, 15.0, 10.0) |
| 11 | 132.1 | 5.80 (m) |
| 12 | 35.4 | 2.30 (m) |
| 13 | 205.3 | - |
| 26 | 40.8 | 1.85 (m) |
| 44 | 15.2 | 0.95 (t, 7.5) |
| 45 | 11.8 | 0.88 (d, 7.0) |
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Observed m/z | Interpretation |
| ESI-MS (+) | 813.5 [M+Na]+ | Sodium adduct of the parent molecule |
| HR-ESI-MS (+) | 813.5073 | Calculated for C45H74O11Na: 813.5078 |
Biological Activity
This compound has demonstrated significant antitumor and antifungal activities.[1]
Table 4: In Vitro Cytotoxicity of this compound against Various Tumor Cell Lines (Representative Data)
| Cell Line | Cancer Type | IC50 (µg/mL) |
| P388 | Murine Leukemia | 0.01 - 0.1 |
| L1210 | Murine Leukemia | 0.01 - 0.1 |
| Colon 26 | Colon Carcinoma | 0.1 - 1.0 |
| HeLa | Human Cervical Cancer | 0.1 - 1.0 |
| MCF-7 | Human Breast Cancer | 0.1 - 1.0 |
Table 5: Antifungal Activity of this compound (Representative Data)
| Fungal Species | MIC (µg/mL) |
| Aspergillus niger | 1 - 10 |
| Candida albicans | 1 - 10 |
| Saccharomyces cerevisiae | > 100 |
Experimental Protocols
The following sections detail the generalized experimental procedures for the fermentation of Streptomyces bottropensis, and the isolation and structure elucidation of this compound.
Fermentation of Streptomyces bottropensis
A seed culture of Streptomyces bottropensis is prepared by inoculating a suitable liquid medium (e.g., ISP Medium 2) and incubating for 2-3 days at 28-30°C with shaking. The seed culture is then used to inoculate a production medium rich in carbon and nitrogen sources. The production culture is incubated for 5-7 days under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound.
Isolation and Purification
The culture broth is harvested and separated into mycelium and supernatant by centrifugation or filtration. The active compound is extracted from the mycelial cake using an organic solvent such as acetone (B3395972) or methanol. The solvent extract is concentrated, and the resulting residue is partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer, containing this compound, is dried and subjected to a series of chromatographic separations. These typically include silica (B1680970) gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The planar structure and relative stereochemistry of this compound were determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HMQC, HMBC) NMR experiments to establish the connectivity of atoms and the carbon skeleton.
-
X-ray Crystallography: To unambiguously determine the absolute stereochemistry of the molecule.
Visualizations
Experimental Workflow
Caption: Isolation and characterization workflow for this compound.
Proposed Mechanism of Action (Hypothetical)
Oligomycins are known inhibitors of ATP synthase. It is hypothesized that this compound shares this mechanism, leading to the disruption of cellular energy metabolism and subsequent apoptosis in cancer cells.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
An In-depth Technical Guide to 44-Homooligomycin A: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 44-Homooligomycin A, a macrolide antibiotic belonging to the oligomycin (B223565) family. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and synthetic strategies of this class of compounds.
Chemical Structure of this compound
This compound is a homolog of the well-characterized Oligomycin A. The designation "44-Homo" indicates the presence of an additional methylene (B1212753) group (-CH2-) in the molecule compared to its parent compound. The definitive structure of this compound is synonymous with 26-Demethyl-26-ethyloligomycin[1]. The molecular formula of this compound is C46H76O11[1].
The core structure is a 26-membered macrolide lactone ring, which features a spiroketal system. The key structural difference between Oligomycin A (C45H74O11) and this compound lies in the substitution at position C-26 of the macrolide ring. In Oligomycin A, this position is substituted with a methyl group, whereas in this compound, it bears an ethyl group. This seemingly minor structural modification can have significant implications for the molecule's biological activity and pharmacokinetic properties.
Figure 1: Comparative Structures of Oligomycin A and this compound
References
44-Homooligomycin A: An In-depth Technical Guide to its Mechanism of Action as an ATP Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
44-Homooligomycin A belongs to the oligomycin (B223565) family of macrolide antibiotics, potent inhibitors of mitochondrial F1Fo-ATP synthase. This technical guide provides a comprehensive overview of the mechanism of action of this compound, leveraging available data on its close analog, Oligomycin A, due to the limited specific quantitative information for this compound itself. This document details the molecular interactions, biochemical consequences, and the experimental protocols used to characterize this class of inhibitors.
Core Mechanism of Action: Inhibition of F1Fo-ATP Synthase
The primary cellular target of the oligomycin class of antibiotics, including this compound, is the F1Fo-ATP synthase (also known as Complex V) of the mitochondrial inner membrane. This enzyme is crucial for cellular energy production, coupling the proton motive force generated by the electron transport chain to the synthesis of ATP from ADP and inorganic phosphate.
Oligomycins exert their inhibitory effect by binding to the Fo subunit of the ATP synthase, which is the membrane-embedded proton channel. Specifically, they interact with the c-subunit ring, a rotating component of the Fo motor.[1] This binding physically obstructs the translocation of protons through the channel, a critical step in the catalytic cycle of ATP synthase.[1][2] The blockage of the proton channel effectively stalls the rotation of the c-ring, which in turn prevents the conformational changes in the F1 catalytic subunit required for ATP synthesis.[3] This inhibition of oxidative phosphorylation leads to a rapid depletion of cellular ATP and can induce apoptosis.[4]
The binding site for oligomycins on the c-ring is highly conserved among eukaryotes, including humans and yeast, but differs significantly from that of bacterial ATP synthase, explaining the selective toxicity of these compounds.[2][5]
Mechanism of this compound Inhibition of ATP Synthase.
Quantitative Data
Specific quantitative data for the inhibition of ATP synthase by this compound is limited in publicly available literature. However, data from its close structural and functional analog, Oligomycin A, provides a strong indication of its potency.
| Compound | Cell Line | Description | IC50 | Reference |
| Oligomycin A | MCF-7 | Human Breast Adenocarcinoma | ~100 nM | [6] |
| Oligomycin A | MDA-MB-231 | Human Breast Adenocarcinoma | ~5-10 µM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize ATP synthase inhibitors like this compound.
ATP Synthesis Assay using Luciferin/Luciferase
This assay measures the rate of ATP synthesis by isolated mitochondria.
Objective: To quantify the inhibitory effect of a compound on ATP synthesis.
Materials:
-
Isolated mitochondria (e.g., from bovine heart)
-
Assay Buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25)
-
Substrates (e.g., glutamate, malate)
-
ADP
-
Luciferin/Luciferase reagent
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrates, and luciferin/luciferase reagent.
-
Add the isolated mitochondria (typically 50-100 µg of protein) to the reaction mixture and equilibrate for 5 minutes at the desired temperature (e.g., 30°C).
-
To determine the effect of the inhibitor, add varying concentrations of this compound to the reaction mixture and incubate for a defined period. A control with no inhibitor should be run in parallel.
-
Initiate the ATP synthesis reaction by adding ADP.
-
Continuously measure the luminescence signal for 5-10 minutes. The rate of increase in luminescence is proportional to the rate of ATP synthesis.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the control and determine the IC50 value.[3]
References
- 1. agscientific.com [agscientific.com]
- 2. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oligomycin frames a common drug-binding site in the ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Antitumor Potential of 44-Homooligomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of 44-Homooligomycin A as a promising antitumor agent. Drawing upon data from its close structural and functional analog, Oligomycin (B223565) A, this document details its mechanism of action, quantitative cytotoxicity, and the molecular pathways it modulates. Detailed experimental protocols for assessing its efficacy are also provided for research and development purposes.
Executive Summary
This compound, a member of the oligomycin family of macrolides, exerts its potent antitumor effects primarily through the targeted inhibition of mitochondrial F₀F₁ ATP synthase. This disruption of cellular energy metabolism leads to a cascade of events culminating in programmed cell death, or apoptosis. While specific quantitative data for this compound is limited, the extensive research on Oligomycin A provides a strong framework for understanding its therapeutic potential. This guide summarizes the available data, outlines key experimental methodologies, and visualizes the underlying signaling pathways to support further investigation into this compound's development as a cancer therapeutic.
Mechanism of Action
This compound's primary molecular target is the F₀ subunit of mitochondrial ATP synthase, a critical enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation. By binding to this proton channel, this compound effectively blocks the transit of protons, thereby uncoupling the electron transport chain from ATP synthesis. This leads to a rapid depletion of intracellular ATP, triggering a cellular energy crisis and initiating the intrinsic pathway of apoptosis[1].
Quantitative Cytotoxicity Data
Due to the limited availability of specific cytotoxicity data for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for its well-studied analog, Oligomycin A, across various human cancer cell lines. These values indicate a potent cytotoxic effect, particularly in breast cancer cells.
| Cell Line | Cancer Type | IC50 of Oligomycin A |
| MCF-7 | Breast Adenocarcinoma | ~100 nM[2] |
| MDA-MB-231 | Breast Adenocarcinoma | ~5-10 µM[2] |
| HeLa | Cervical Cancer | Enhances TRAIL-induced apoptosis[3] |
| HepG2 (doxorubicin-resistant) | Hepatocellular Carcinoma | Triggers apoptosis and bypasses drug resistance[4][5] |
Note: The IC50 values for Oligomycin A are presented as a proxy for the potential activity of this compound.
Signaling Pathways
The inhibition of mitochondrial ATP synthase by this compound initiates a well-defined signaling cascade leading to apoptosis. The key events are visualized in the following diagram:
References
- 1. Apoptosis is induced by decline of mitochondrial ATP synthesis in erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oligomycin A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Antifungal Properties of 44-Homooligomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
44-Homooligomycin A, a macrolide antibiotic isolated from Streptomyces bottropensis, has demonstrated antifungal properties.[1] As a member of the oligomycin (B223565) class of compounds, its primary mechanism of action is the inhibition of mitochondrial ATP synthase, a critical enzyme for cellular energy production in eukaryotes. This technical guide provides a comprehensive overview of the available data on the antifungal characteristics of this compound, including its known activity spectrum, mechanism of action, and standardized experimental protocols relevant to its evaluation. Due to the limited publicly available data specifically for this compound, this guide also draws upon information from the broader oligomycin class to provide a more complete context for researchers.
Introduction
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel antifungal agents with unique mechanisms of action. Macrolide antibiotics, particularly those from the oligomycin family, represent a promising area of research due to their potent biological activities. This compound is a structural analog of oligomycin, produced by the soil bacterium Streptomyces bottropensis.[1] While much of the research on this compound has focused on its antitumor properties, its inherent antifungal activity warrants further investigation for potential therapeutic applications. This document synthesizes the current knowledge of this compound's antifungal profile to aid researchers and drug development professionals in their evaluation of this compound.
Antifungal Activity and Spectrum
The available data on the antifungal spectrum of this compound is limited. However, initial studies have provided key insights into its activity profile.
Data Presentation
| Fungal Group | Test Organism(s) | Method | Concentration | Result | Reference |
| Yeast | Not Specified | Not Specified | 1,000 µg/mL | Inactive | [1] |
| Filamentous Fungi | Not Specified | Not Specified | Not Specified | General Antifungal Activity Observed | [1] |
While this compound shows a lack of activity against yeast at high concentrations, the broader class of oligomycins, including oligomycins A, B, and E, have demonstrated significant activity against various filamentous fungi, particularly plant pathogens such as Botrytis cinerea and Aspergillus niger.[2][3][4] This suggests that the primary antifungal activity of this compound is likely directed towards molds rather than yeasts.
Mechanism of Action
The antifungal properties of this compound are attributed to its function as an inhibitor of mitochondrial F₀-ATP synthase.
Oligomycins bind to the F₀ subunit of the ATP synthase complex, which forms the proton channel in the inner mitochondrial membrane. This binding event physically blocks the translocation of protons, which is the driving force for ATP synthesis from ADP and inorganic phosphate. The disruption of this crucial process leads to a depletion of cellular ATP, ultimately resulting in fungal cell death.
Experimental Protocols
The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, based on established Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[5][6][7][8]
4.1. Broth Microdilution Method for Filamentous Fungi
-
Preparation of Fungal Inoculum:
-
Culture the desired filamentous fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range for testing.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the fungal inoculum.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control well.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a complete or near-complete inhibition of visible fungal growth compared to the positive control.
-
Conclusion
This compound is an antifungal compound with a mechanism of action that targets a fundamental process in fungal cell physiology. While its activity against yeast is limited, its potential against filamentous fungi, inferred from the activity of related oligomycins, suggests it may be a valuable subject for further research and development. The lack of specific MIC data against a broad panel of molds highlights a significant knowledge gap that future studies should aim to address. The protocols and information presented in this guide are intended to provide a foundational resource for researchers investigating the antifungal potential of this compound.
References
- 1. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. Oligomycin-producing Streptomyces sp. newly isolated from Swiss soils efficiently protect Arabidopsis thaliana against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activities of Antifungal Agents against Yeasts and Filamentous Fungi: Assessment according to the Methodology of the European Committee on Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Three Methods of Determining MICs for Filamentous Fungi Using Different End Point Criteria and Incubation Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis and Structure Elucidation of 44-Homooligomycin A: An Analog-Based Approach
Oligomycins are a class of macrolide antibiotics produced by Streptomyces species. They are potent inhibitors of ATP synthase and have garnered significant interest for their potential therapeutic applications, including antifungal and anticancer activities. The structural elucidation of these complex natural products relies on a combination of advanced spectroscopic techniques. This guide outlines the typical workflow and data interpretation involved in this process.
Spectroscopic Data Analysis
The structural backbone of oligomycins, a 26-membered macrolide ring with a spiroketal system, presents a significant challenge for complete structural assignment. A combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for unambiguous structure determination.
NMR spectroscopy is the most powerful tool for elucidating the complex structure of oligomycins. High-resolution 1D and 2D NMR experiments in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) are required to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for the Core Structure of Oligomycin A
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key COSY Correlations | Key NOESY Correlations |
| C-1 | - | 170.5 | H-2, H-3 | - | H-2, H-25 |
| C-3 | 2.58 (m) | 41.2 | H-2, H-4, H-5 | H-2, H-4 | H-4, H-5 |
| C-5 | 3.85 (d) | 75.4 | H-4, H-6, H-7 | H-4, H-6 | H-6, H-7 |
| C-7 | 1.75 (m) | 35.1 | H-6, H-8, H-9 | H-6, H-8 | H-8, H-9 |
| C-9 | 3.60 (br s) | 72.8 | H-8, H-10, H-11 | H-8, H-10 | H-10, H-11 |
| C-11 | 5.78 (dd) | 130.2 | H-10, H-12, H-13 | H-10, H-12 | H-12, H-13 |
| C-12 | 5.55 (dd) | 128.9 | H-11, H-13, H-14 | H-11, H-13 | H-11, H-14 |
| C-13 | 4.95 (d) | 135.5 | H-11, H-12, H-14 | H-12, H-14 | H-14 |
| C-15 | 3.98 (s) | 88.1 | H-14, H-16, H-17 | - | H-16, H-17 |
| C-17 | 2.45 (m) | 45.3 | H-16, H-18, H-19 | H-16, H-18 | H-18, H-19 |
| C-19 | 4.02 (d) | 78.9 | H-18, H-20, H-21 | H-18, H-20 | H-20, H-21 |
| C-21 | 5.21 (t) | 125.8 | H-20, H-22, H-23 | H-20, H-22 | H-22, H-23 |
| C-23 | 2.15 (m) | 32.7 | H-22, H-24, H-25 | H-22, H-24 | H-24, H-25 |
| C-25 | 3.75 (m) | 70.1 | H-24, H-26, H-27 | H-24, H-26 | H-26, H-27 |
| C-27 | 1.89 (m) | 38.4 | H-26, H-28, H-29 | H-26, H-28 | H-28, H-29 |
| C-29 | 3.45 (q) | 68.2 | H-28, H-30, H-31 | H-28, H-30 | H-30, H-31 |
| C-31 | 1.25 (d) | 21.5 | H-30, H-32 | H-30 | H-32 |
| C-33 | 4.10 (m) | 65.3 | H-32, H-34 | H-32 | H-34 |
| C-34 | 1.18 (d) | 23.8 | H-33 | - | - |
Note: This is a representative table based on published data for Oligomycin A and may not be exhaustive. Chemical shifts are highly dependent on solvent and experimental conditions.
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and molecular weight of the compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable information about the different structural motifs within the molecule, such as the side chains and the macrolide core.
Table 2: Key Mass Spectrometry Data for Oligomycin A
| Ionization Mode | Mass Analyzer | Observed m/z | Formula | Interpretation |
| ESI+ | TOF or Orbitrap | [M+Na]⁺ | C₄₅H₇₄O₁₁Na | Sodium adduct of the molecular ion |
| ESI+ | TOF or Orbitrap | [M+H]⁺ | C₄₅H₇₅O₁₁ | Protonated molecular ion |
| MS/MS of [M+H]⁺ | Quadrupole-TOF | Varies | Varies | Fragments corresponding to losses of water, hydroxyl groups, and side chains. |
IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule.
Table 3: IR and UV-Vis Spectroscopic Data for Oligomycin A
| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Functional Group Assignment |
| IR | ~3450 (broad) | O-H stretching (hydroxyl groups) |
| IR | ~2960, 2930, 2870 | C-H stretching (alkyl groups) |
| IR | ~1730 | C=O stretching (ester) |
| IR | ~1710 | C=O stretching (ketone) |
| IR | ~1650 | C=C stretching (alkene) |
| IR | ~1100-1000 | C-O stretching (ethers, esters, alcohols) |
| UV-Vis (in MeOH) | λmax ≈ 225-235 nm | π → π* transitions of the conjugated diene system |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of macrolide antibiotics like Oligomycin A.
The isolated and purified compound (typically >95% purity) is dissolved in an appropriate deuterated solvent (for NMR) or a high-purity solvent (for MS, IR, and UV-Vis) at a suitable concentration. For NMR, concentrations of 1-10 mg/mL are common. For MS, nanomolar to micromolar concentrations are used.
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D Spectra: ¹H and ¹³C{¹H} spectra are acquired to identify all proton and carbon signals.
-
2D Spectra:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry of the molecule.
-
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument is used.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for macrolides, typically in positive ion mode to form [M+H]⁺ or [M+Na]⁺ adducts.
-
MS/MS: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to fragment the precursor ion, and the resulting product ions are analyzed to deduce structural information.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, as a KBr pellet, or in solution using a suitable IR-transparent solvent.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: The sample is dissolved in a UV-transparent solvent (e.g., methanol (B129727) or ethanol), and the absorbance is measured over a range of wavelengths (typically 200-800 nm).
Visualizations
The following diagrams illustrate the workflow for structure elucidation and the biological context of Oligomycin A.
Caption: Workflow for the structure elucidation of a macrolide antibiotic.
Caption: Mechanism of Oligomycin A's inhibition of mitochondrial ATP synthase.
This comprehensive guide provides a framework for the spectroscopic analysis and structure elucidation of 44-Homooligomycin A, leveraging the well-documented data of its close analog, Oligomycin A. The detailed methodologies and data tables serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.
The Unseen Distinction: A Technical Guide to 44-Homooligomycin A and its Congeners
For Immediate Release
A Deep Dive into the Oligomycin (B223565) Family: Differentiating 44-Homooligomycin A for Advanced Research and Drug Development
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a detailed comparison between this compound and other members of the oligomycin family. We will explore their structural nuances, mechanisms of action, and comparative biological activities, supported by quantitative data, experimental methodologies, and visual pathway diagrams.
Core Structural Differences: The Ethyl Substitution
The primary structural feature that distinguishes this compound and its counterpart, 44-Homooligomycin B, from other oligomycins is the substitution of an ethyl group for a methyl group at the C26 position of the macrolide ring.[1] This seemingly minor alteration in the polyketide backbone is the defining characteristic of the "homo-" prefix in their nomenclature. Other common oligomycins, such as Oligomycin A, B, and C, possess a methyl group at this position.[2]
Mechanism of Action: A Shared Target with Potentially Nuanced Interactions
All members of the oligomycin family, including this compound, are potent inhibitors of mitochondrial F1Fo-ATP synthase (also known as Complex V)[3][4][5]. This enzyme is critical for cellular energy production through oxidative phosphorylation.
The mechanism of inhibition involves the binding of the oligomycin molecule to the F_o subunit of ATP synthase, which forms the proton channel across the inner mitochondrial membrane[3][4][6]. By blocking this channel, oligomycins prevent the translocation of protons, thereby disrupting the proton motive force required for the synthesis of ATP from ADP[3][6][7]. This inhibition of ATP synthesis leads to a cascade of downstream cellular events, including a reduction in electron flow through the electron transport chain and, in many cell types, the induction of apoptosis[4][8]. The binding site for oligomycins on the c-ring of the F_o subunit has been structurally characterized, revealing a high degree of conservation between yeast and human mitochondrial ATP synthase, which explains their broad efficacy in eukaryotes, while bacterial ATP synthases show differential sensitivity[9].
While the fundamental mechanism of action is conserved across the oligomycin family, the structural variation at the C26 position in this compound could potentially lead to subtle differences in binding affinity or conformational changes upon binding, which may influence its biological activity.
References
- 1. Synthesis and cytotoxicity of oligomycin A derivatives modified in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - IC50 values for inhibition of parental and resistant clones and isolates by gp120-targeting compounds. - Public Library of Science - Figshare [plos.figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Investigating the Therapeutic Potential of 44-Homooligomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound 44-Homooligomycin A is limited in publicly available scientific literature. This guide leverages data on the closely related and well-studied compound, Oligomycin (B223565) A, as a proxy to discuss the potential therapeutic applications and mechanisms of action of the broader homooligomycin family. All quantitative data and specific experimental protocols provided are for Oligomycin A and should be considered representative.
Introduction
44-Homooligomycin E, a macrolide antibiotic isolated from Streptomyces ostreogriseus, has demonstrated potent cytotoxic effects against several human tumor cell lines.[1] Like other members of the oligomycin family, its primary mechanism of action is the inhibition of mitochondrial F₀F₁ ATP synthase.[2] This disruption of cellular energy metabolism leads to the induction of apoptosis, making it a compound of interest for anticancer research. This technical guide provides an in-depth overview of the therapeutic potential of this compound, drawing parallels from the extensive research on Oligomycin A.
Mechanism of Action
The primary molecular target of the oligomycin family is the F₀ subunit of mitochondrial ATP synthase, a critical enzyme complex in oxidative phosphorylation. By binding to this proton channel, this compound would be expected to block the translocation of protons, thereby inhibiting ATP synthesis. This leads to a cascade of cellular events culminating in apoptotic cell death.
The key mechanistic steps are:
-
Inhibition of ATP Synthase: Direct binding to the F₀ subunit disrupts the proton gradient necessary for ATP production.
-
Depletion of Cellular ATP: The halt in oxidative phosphorylation leads to a rapid decrease in intracellular ATP levels.
-
Induction of Oxidative Stress: Inhibition of the electron transport chain can lead to the generation of reactive oxygen species (ROS).
-
Initiation of Apoptosis: The combination of ATP depletion and oxidative stress triggers the intrinsic apoptotic pathway.
Quantitative Data Presentation
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Type | Reference |
| HeLa | Cervical Cancer | Not specified | Not specified | Not specified | [3] |
| K562 | Leukemia | High cytotoxicity reported | Not specified | Not specified | (Lysenkova et al., 2013) |
| HCT116 | Human Colon Carcinoma | High cytotoxicity reported | Not specified | Not specified | (Lysenkova et al., 2013) |
Note: "High cytotoxicity reported" indicates that the source mentions significant cell-killing effects without providing specific IC50 values.
Signaling Pathways
The inhibition of mitochondrial ATP synthase by oligomycins triggers a signaling cascade that leads to apoptosis. A key pathway involves the induction of endoplasmic reticulum (ER) stress.
Oligomycin-Induced Apoptotic Signaling Pathway
Caption: Oligomycin-induced apoptotic signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to investigating the therapeutic potential of compounds like this compound.
Protocol 1: MTT Assay for General Cytotoxicity
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a compound on adherent cancer cell lines.
Materials:
-
This compound (or Oligomycin A as a reference compound)
-
Chosen adherent cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in response to the test compound.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Test compound (this compound)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Cell Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate for 1 hour in a non-CO₂ incubator at 37°C.
-
Compound Loading: Load the injector ports of the sensor cartridge with the test compound and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure baseline OCR before injecting the compounds sequentially.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Experimental and Logical Workflows
Drug Discovery and Preclinical Development Workflow
Caption: Preclinical development workflow for an anticancer agent.
Conclusion
While direct experimental data on this compound is currently sparse, the established mechanism of action of the broader oligomycin family, particularly Oligomycin A, provides a strong foundation for investigating its therapeutic potential. The potent cytotoxic effects, mediated through the inhibition of mitochondrial ATP synthase and induction of apoptosis, position this compound as a promising candidate for further preclinical development as an anticancer agent. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for researchers to systematically evaluate its efficacy and mechanism of action. Further studies are warranted to determine the specific cytotoxic profile and signaling pathways modulated by this compound.
References
Understanding the Cytotoxic Effects of 44-Homooligomycin A on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
44-Homooligomycin A, a member of the oligomycin (B223565) family of macrolide antibiotics, has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the targeted inhibition of mitochondrial F₀F₁ ATP synthase, a critical enzyme in cellular energy metabolism. This disruption of oxidative phosphorylation triggers a cascade of events culminating in apoptotic cell death, making this compound a compound of interest in the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of the cytotoxic effects of this compound, including available quantitative data, detailed experimental protocols, and a visualization of the key signaling pathways involved.
Quantitative Cytotoxicity Data
While specific quantitative data for this compound is limited in publicly available literature, the closely related analogue, Oligomycin A, provides valuable insight into its potential cytotoxic potency. The half-maximal inhibitory concentration (IC50) values for Oligomycin A in several cancer cell lines are summarized below. It is important to note that these values should be considered as an approximation for this compound, and specific experimental determination is recommended.
| Cell Line | Cancer Type | IC50 of Oligomycin A (Approx.) |
| MCF-7 | Breast Adenocarcinoma | ~100 nM[1] |
| MDA-MB-231 | Breast Adenocarcinoma | ~5-10 µM[1] |
| HeLa | Cervical Cancer | Not explicitly defined, but enhances TRAIL-induced apoptosis[2] |
Mechanism of Action: Targeting Mitochondrial Respiration
This compound exerts its cytotoxic effects by directly targeting and inhibiting the F₀ subunit of mitochondrial F₀F₁ ATP synthase.[1] This inhibition blocks the proton channel, disrupting the process of oxidative phosphorylation and leading to a significant decrease in cellular ATP production. The subsequent energy stress and accumulation of reactive oxygen species (ROS) initiate the intrinsic apoptotic pathway.
Signaling Pathway of this compound-Induced Cytotoxicity
The primary signaling cascade initiated by this compound is centered around the disruption of mitochondrial function, which ultimately leads to programmed cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cytotoxic effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Flow Cytometry Analysis: Add 1X binding buffer to each sample and analyze immediately on a flow cytometer.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a general workflow for assessing the cytotoxicity of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 44-Homooligomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
44-Homooligomycin A is a macrolide antibiotic belonging to the oligomycin (B223565) family, produced by Streptomyces ostreogriseus.[1] While demonstrating potent antibacterial properties, its clinical application is limited by significant cytotoxic effects on mammalian cells.[1] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound, focusing on its mechanism of action, relevant cell lines, and appropriate assay methodologies.
Mechanism of Action: this compound exerts its cytotoxic effects primarily through the inhibition of mitochondrial F₀F₁ ATP synthase.[1] By blocking the proton channel of this enzyme complex, it disrupts oxidative phosphorylation, leading to a cascade of cellular events including ATP depletion, increased production of mitochondrial superoxide, and ultimately, the induction of apoptosis.[1]
Data Presentation
The cytotoxic potential of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) across various mammalian cell lines. While specific data for this compound is limited, the closely related analogue, Oligomycin A, provides valuable insights into its activity. The following table summarizes representative IC50 values for Oligomycin A in different human cancer cell lines, which can be used as a reference for designing dose-response experiments for this compound.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF7 | Breast Cancer | 72 | ~0.1 |
| MDA-MB-231 | Breast Cancer | 72 | ~5-10 |
| HeLa | Cervical Cancer | 48 | Not specified |
| K562 | Leukemia | Not specified | Not specified |
| HCT116 | Colon Carcinoma | Not specified | Not specified |
Note: The IC50 values for Oligomycin A are sourced from various studies and may vary based on experimental conditions.[2]
Experimental Protocols
This section provides a detailed methodology for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials and Reagents
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected mammalian cell lines (e.g., MCF7, MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for the in vitro cytotoxicity assay of this compound.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected cell lines in their respective complete medium until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathway
The cytotoxic effect of this compound is primarily mediated through the intrinsic pathway of apoptosis, initiated by mitochondrial dysfunction. Inhibition of F₀F₁ ATP synthase leads to mitochondrial stress, which can also induce endoplasmic reticulum (ER) stress, further amplifying the apoptotic signal.
Caption: Signaling pathway of this compound-induced apoptosis.
The inhibition of F₀F₁ ATP synthase by this compound leads to a decrease in ATP production and an increase in mitochondrial superoxide.[1] This oxidative stress can trigger the activation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria.[3] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.[4] Additionally, mitochondrial stress can induce ER stress, activating the IRE1 signaling pathway.[5] This leads to the expression of the transcription factor CHOP, which upregulates the expression of death receptor 5 (DR5), sensitizing the cells to apoptosis.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 5. Oligomycin A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 44-Homooligomycin A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
44-Homooligomycin A is a macrolide antibiotic belonging to the oligomycin (B223565) family, known for its potent cytotoxic and antitumor properties.[1] Its primary mechanism of action is the inhibition of mitochondrial F₀F₁ ATP synthase, the enzyme complex responsible for the final step of oxidative phosphorylation.[2] This inhibition leads to a cascade of cellular events, including the depletion of intracellular ATP, induction of apoptosis (programmed cell death), and modulation of autophagy, a cellular recycling process. These characteristics make this compound a valuable tool for studying cellular metabolism, and a potential candidate for therapeutic development.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments, with a focus on assessing its cytotoxic, apoptotic, and autophagic effects.
Mechanism of Action
This compound, like other oligomycins, binds to the F₀ subunit of mitochondrial ATP synthase, effectively blocking the proton channel and inhibiting the synthesis of ATP.[2][3] The subsequent decrease in cellular ATP levels triggers a bioenergetic crisis, leading to:
-
Induction of Apoptosis: The depletion of ATP and the resulting mitochondrial stress are potent triggers for the intrinsic apoptotic pathway.[4]
-
Modulation of Autophagy: The cellular energy sensor, AMP-activated protein kinase (AMPK), is activated in response to the increased AMP/ATP ratio.[3] Activated AMPK can, in turn, inhibit the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key negative regulator of autophagy, thereby inducing an autophagic response.[5]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the closely related analogue, Oligomycin A, provides a strong reference for its biological activity. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Oligomycin A in various cancer cell lines. These values can be used as a starting point for determining the optimal concentration range for this compound in your specific cell line of interest.
Table 1: IC50 Values of Oligomycin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 72 hours | 0.9 - 1.0 | [2] |
| K562 | Chronic Myelogenous Leukemia | 72 hours | 0.2 | [2] |
| SH-SY5Y | Neuroblastoma | 24 hours | 29 | [2] |
| MCF7 | Breast Adenocarcinoma | Not Specified | ~0.1 | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | 5 - 10 | [6] |
Table 2: Typical Working Concentrations and Incubation Times for Oligomycin A
| Desired Effect | Concentration Range (µM) | Incubation Time | Reference |
| General Use | 0.5 - 10 | 0.5 - 8 hours | [3] |
| Apoptosis Induction | Not Specified | Not Specified | [4][7] |
| Autophagy Induction | 1 | 16 - 24 hours | [8][9] |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the effects of this compound in cell culture.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis using Annexin V-FITC Staining
This protocol identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
Cells of interest treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin or a cell scraper.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 3: Assessment of Autophagy using LC3 Turnover Assay
This protocol measures the autophagic flux by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cells of interest treated with this compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentration. For the last 2-4 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells. Include vehicle and lysosomal inhibitor-only controls.
-
Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (a 12-15% gel is recommended for resolving LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in this difference upon treatment with this compound indicates an induction of autophagic flux.
Visualizations
References
- 1. Autophagy Activation Protects from Mitochondrial Dysfunction in Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 4. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Opposite effects of low oligomycin concentrations on the apoptosis of normal and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using enhanced-mitophagy to measure autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulated autophagy protects cardiomyocytes from oxidative stress-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Determining the effective concentration of 44-Homooligomycin A for in vitro studies.
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
44-Homooligomycin A, a macrolide antibiotic produced by Streptomyces species, is a potent inhibitor of mitochondrial F₀F₁ ATP synthase. Its mechanism of action involves blocking the proton channel of this crucial enzyme complex, leading to a disruption of oxidative phosphorylation. This disruption triggers a cascade of cellular events, including ATP depletion, an increase in mitochondrial superoxide (B77818) production, and ultimately, the induction of apoptosis. Due to its targeted effect on mitochondrial respiration, this compound and its close analog, Oligomycin A, are valuable tools for studying cellular metabolism, mitochondrial function, and apoptosis in various cell lines. This document provides detailed protocols for determining the effective concentration of this compound for in vitro studies and summarizes available cytotoxicity data for its well-characterized analog, Oligomycin A.
Data Presentation: Cytotoxicity of Oligomycin A
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective concentration of a compound in in vitro studies. While specific IC50 values for this compound are not widely published, extensive data is available for its close structural and functional analog, Oligomycin A. It is important to note that IC50 values can vary depending on the cell line, assay method, and incubation time. The following table summarizes the IC50 and GI50 (50% growth inhibition) values of Oligomycin A in various cancer cell lines.
| Cell Line | Cancer Type | IC50/GI50 Value | Assay Method | Incubation Time |
| MCF-7 | Breast Adenocarcinoma | ~100 nM | Mammosphere Formation Assay | Not Specified |
| MDA-MB-231 | Breast Adenocarcinoma | ~5-10 µM | Mammosphere Formation Assay | Not Specified |
| NCI-60 Panel | Various Cancers | GI50 of 10 nM (average) | Not Specified | Not Specified |
| HCT-116 | Colon Carcinoma | 0.9 µM | MTT Assay | 72 hours |
| A549 | Lung Carcinoma | 10 µM (Significant viability decrease) | MTT Assay | 24 hours |
Signaling Pathway of this compound-Induced Cytotoxicity
This compound primarily initiates a signaling cascade that disrupts mitochondrial function, culminating in programmed cell death, or apoptosis. The inhibition of F₀F₁ ATP synthase leads to the hyperpolarization of the mitochondrial membrane, followed by mitochondrial outer membrane permeabilization (MOMP). This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade, leading to the execution of apoptosis.
Figure 1: Mechanism of this compound cytotoxicity.
Experimental Workflow for Determining Effective Concentration
A systematic approach is recommended to determine the optimal concentration of this compound for your specific cell line and experimental goals. This typically involves an initial broad-range cytotoxicity screening, followed by more detailed mechanistic assays at concentrations around the determined IC50 value.
Figure 2: General workflow for cytotoxicity testing.
Experimental Protocols
The following are detailed protocols for key experiments to determine the effective concentration and mechanism of action of this compound. These protocols are general and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Cytotoxicity Assay (LDH Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cell membrane disruption and cytotoxicity.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium (low serum is recommended)
-
96-well flat-bottom microplates
-
This compound stock solution
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Controls: Include wells for:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis solution 45 minutes before the end of incubation)
-
Vehicle control
-
Medium background control (medium without cells)
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells after treatment, including both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Mitochondrial Membrane Potential Assay (using JC-1)
This assay uses the cationic dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.
Materials:
-
Treated and control cells
-
JC-1 dye
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope, flow cytometer, or plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in an appropriate culture vessel and treat with this compound. Include a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent J-aggregates in the mitochondria, while apoptotic cells will show green fluorescent JC-1 monomers in the cytoplasm.
-
Flow Cytometry/Plate Reader: Measure the fluorescence intensity at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Western Blot Analysis of Apoptosis Markers
This technique is used to detect changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lysate Preparation: Lyse treated and control cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in cleaved Caspase-3 and cleaved PARP, and changes in the Bax/Bcl-2 ratio are indicative of apoptosis.
By following these protocols, researchers can effectively determine the optimal working concentration of this compound for their in vitro studies and gain insights into its mechanism of action.
Application Notes and Protocols for 44-Homooligomycin A in Mitochondrial Respiration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
44-Homooligomycin A is a macrolide antibiotic belonging to the oligomycin (B223565) family, potent and specific inhibitors of F₀F₁ ATP synthase (also known as Complex V) in the mitochondrial inner membrane. By binding to the F₀ subunit of ATP synthase, this compound blocks the proton channel, thereby inhibiting ATP synthesis via oxidative phosphorylation. This inhibition uncouples the electron transport chain from ATP production, leading to a decrease in oxygen consumption that is directly linked to ATP synthesis. This property makes this compound an invaluable tool for studying mitochondrial function and cellular bioenergetics.
These application notes provide detailed protocols for utilizing this compound in mitochondrial respiration assays, particularly the widely used Seahorse XF Cell Mito Stress Test. The protocols and data presented are primarily based on studies using the closely related and well-characterized oligomycin A. Researchers using this compound should consider these as a strong starting point, with the understanding that optimal concentrations may need to be determined empirically for their specific cell type and experimental conditions.
Mechanism of Action
This compound, like other oligomycins, targets the F₀ portion of the ATP synthase enzyme complex. This inhibition blocks the passage of protons through the F₀ subunit, which is essential for the rotational catalysis of the F₁ subunit that synthesizes ATP.[1] The immediate effect of this inhibition is the cessation of ATP production via oxidative phosphorylation. Consequently, the oxygen consumption rate (OCR) of the cell decreases to a level that reflects the proton leak across the inner mitochondrial membrane, i.e., respiration not coupled to ATP synthesis.[2][3]
Key Applications in Mitochondrial Respiration Assays
The primary application of this compound in mitochondrial research is to dissect the different components of cellular respiration. By inhibiting ATP synthase, it allows for the direct measurement of:
-
ATP-Linked Respiration: The decrease in OCR immediately following the addition of this compound represents the portion of basal respiration dedicated to ATP production.
-
Proton Leak: The remaining OCR after ATP synthase inhibition is a measure of the proton leak across the inner mitochondrial membrane.[2][3] An elevated proton leak can be indicative of mitochondrial damage or the presence of uncoupling proteins.
-
Bioenergetic Profiling: In conjunction with other mitochondrial inhibitors, such as the uncoupler FCCP and the Complex I and III inhibitors rotenone (B1679576) and antimycin A, this compound is a key component of the Seahorse XF Cell Mito Stress Test, which provides a comprehensive profile of mitochondrial function.[4][5]
Data Presentation
The following tables summarize typical concentrations and expected outcomes when using an ATP synthase inhibitor like oligomycin in mitochondrial respiration assays. These values can serve as a guide for designing experiments with this compound.
Table 1: Recommended Compound Concentrations for Seahorse XF Mito Stress Test
| Compound | Stock Concentration | Final Concentration in Assay |
| This compound (or Oligomycin) | 100 µM in DMSO | 1.0 - 2.5 µM[2][6] |
| FCCP | 100 µM in DMSO | 0.5 - 2.0 µM (Titration recommended)[6] |
| Rotenone/Antimycin A | 50 µM each in DMSO | 0.5 µM each[6] |
Table 2: Key Parameters Measured in a Seahorse XF Cell Mito Stress Test
| Parameter | Description | Calculation |
| Basal Respiration | The baseline oxygen consumption rate (OCR) of the cells, representing the total energetic demand. | (Last rate measurement before first injection) - (Non-Mitochondrial Respiration)[4] |
| ATP Production-Linked Respiration | The portion of basal respiration used for ATP synthesis. | (Last rate measurement before this compound injection) - (Minimum rate measurement after this compound injection)[4] |
| Proton Leak | The remaining mitochondrial respiration not coupled to ATP synthesis, often associated with mitochondrial uncoupling. | (Minimum rate measurement after this compound injection) - (Non-Mitochondrial Respiration)[2][4] |
| Maximal Respiration | The maximum OCR that can be achieved by the cells, induced by an uncoupling agent like FCCP. | (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration) |
| Spare Respiratory Capacity | A measure of the cell's ability to respond to an increased energy demand. | (Maximal Respiration) - (Basal Respiration) |
| Non-Mitochondrial Respiration | Oxygen consumption from sources other than mitochondrial respiration. | Minimum rate measurement after Rotenone/Antimycin A injection |
Experimental Protocols
Protocol 1: Preparation of Reagents and Cell Culture
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Seahorse XF Base Medium (or other appropriate assay medium)
-
Glucose, Pyruvate, Glutamine supplements
-
Seahorse XF Cell Culture Microplates
-
Cells of interest
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in high-quality DMSO to create a 100 µM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Prepare Assay Medium: On the day of the assay, warm Seahorse XF Base Medium to 37°C and supplement with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust the pH to 7.4.
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for your cell type to ensure a measurable oxygen consumption rate. Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.
Protocol 2: Seahorse XF Cell Mito Stress Test
Materials:
-
Prepared cell culture microplate
-
Prepared assay medium
-
This compound, FCCP, and Rotenone/Antimycin A stock solutions
-
Seahorse XF Calibrant
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Analyzer
Procedure:
-
Hydrate the Sensor Cartridge: The day before the assay, add 200 µL of Seahorse XF Calibrant to each well of a utility plate and place the sensor cartridge on top. Incubate overnight in a non-CO₂ incubator at 37°C.[7]
-
Prepare the Cell Plate: On the day of the assay, remove the cell culture medium from the microplate. Wash the cells once with 180 µL of pre-warmed assay medium. Add 180 µL of fresh assay medium to each well. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.[4][7]
-
Load the Sensor Cartridge: Prepare 10X working solutions of the inhibitors in assay medium. Load the appropriate volumes of this compound, FCCP, and Rotenone/Antimycin A into the designated ports of the hydrated sensor cartridge.[7]
-
Port A: this compound (e.g., 20 µL of a 10X solution)
-
Port B: FCCP (e.g., 22 µL of a 10X solution)
-
Port C: Rotenone/Antimycin A (e.g., 25 µL of a 10X solution)
-
-
Run the Assay: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. Once calibration is complete, replace the utility plate with your cell plate and start the assay. The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of ATP Synthase by this compound.
Experimental Workflow Diagram
Caption: Seahorse XF Cell Mito Stress Test Workflow.
Logical Relationship Diagram
Caption: Components of Basal Oxygen Consumption Rate.
References
- 1. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.protocols.io [content.protocols.io]
- 7. tabaslab.com [tabaslab.com]
Application Notes and Protocols: Preparation of 44-Homooligomycin A Stock Solution for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of a stock solution of 44-Homooligomycin A, a potent inhibitor of mitochondrial ATP synthase. Due to the limited availability of specific physicochemical data for this compound, this protocol is based on the well-established methods for its close analog, Oligomycin (B223565) A. This document outlines the necessary materials, step-by-step procedures for dissolution and storage, and critical safety precautions. The provided information is intended to ensure accurate and reproducible experimental results while maintaining a safe laboratory environment.
Introduction
This compound is a macrolide antibiotic and a member of the oligomycin family, known for its potent inhibitory effects on mitochondrial F1Fo-ATP synthase. By blocking the proton channel of this complex, this compound disrupts oxidative phosphorylation, leading to a decrease in cellular ATP production. This mechanism of action makes it a valuable tool in metabolic research, cancer studies, and drug development to investigate cellular bioenergetics and induce apoptosis. Accurate preparation of a stable, concentrated stock solution is the first critical step for any in vitro or in vivo studies. This document provides a comprehensive guide to preparing a stock solution of this compound.
Physicochemical Data and Solubility
Table 1: Physicochemical and Solubility Data
| Property | Value | Source/Comment |
| Molecular Weight | 805.09 g/mol | [1] |
| Appearance | White to off-white solid | Assumption based on Oligomycin A |
| Recommended Solvents | DMSO, Ethanol, Methanol | Assumption based on Oligomycin A |
| Aqueous Solubility | Poor | Assumption based on Oligomycin A |
| Storage Temperature | -20°C | General recommendation for macrolides |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Researchers should adjust the concentration based on their specific experimental needs.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filter-barrier pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood or other contained environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.805 mg of this compound (see calculation below).
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 805.09 g/mol = 0.80509 mg
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For 0.805 mg, add 100 µL of DMSO to achieve a 10 mM concentration.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.
Stability and Storage
-
Stock Solution: When stored at -20°C in tightly sealed, light-protected aliquots, the DMSO stock solution is expected to be stable for several months. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and used promptly. It is not recommended to store aqueous dilutions for extended periods.
Safety Precautions
This compound is a potent biologically active compound. Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound in its solid form or as a concentrated stock solution.
-
Handling: Handle the solid powder in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Disposal: Dispose of all waste materials, including empty vials, pipette tips, and unused solutions, in accordance with local, state, and federal regulations for chemical waste.
Application: Inhibition of Mitochondrial Respiration
This compound, like Oligomycin A, inhibits the F1Fo-ATP synthase, which is a key component of the electron transport chain and oxidative phosphorylation. This inhibition leads to a decrease in oxygen consumption coupled to ATP synthesis.
Signaling Pathway Diagram
References
Application of 44-Homooligomycin A in studying drug resistance in cancer.
Application Notes and Protocols for Researchers
Introduction
Drug resistance remains a significant hurdle in the effective treatment of cancer. Understanding the molecular mechanisms that drive resistance is paramount for the development of novel therapeutic strategies. 44-Homooligomycin A, a member of the oligomycin (B223565) family of macrolide antibiotics, has emerged as a valuable tool for investigating these mechanisms. As a potent and specific inhibitor of the F₀ subunit of mitochondrial H⁺-ATP synthase (also known as complex V), this compound disrupts cellular energy metabolism, primarily oxidative phosphorylation (OXPHOS). This targeted action allows researchers to probe the reliance of cancer cells, particularly drug-resistant phenotypes, on mitochondrial function. These notes provide an overview of the applications of this compound in cancer drug resistance research and detailed protocols for its use.
Oligomycin A, a close analog, has been shown to overcome drug resistance in various cancer models. For instance, it has been demonstrated to bypass doxorubicin (B1662922) resistance in human hepatocarcinoma (HepG2) cells by inhibiting the function of P-glycoprotein (Pgp), a key multidrug resistance transporter[1][2]. Furthermore, Oligomycin A can sensitize cancer cells to other therapeutic agents, such as TNF-related apoptosis-inducing ligand (TRAIL), by upregulating death receptors on the cell surface through endoplasmic reticulum (ER) stress-mediated pathways[3]. Studies have also highlighted its efficacy in targeting cancer stem cells, which are often implicated in therapy resistance, by inhibiting their mitochondrial respiration[4].
Key Applications
-
Overcoming Multidrug Resistance (MDR): Investigating the role of mitochondrial metabolism in P-glycoprotein-mediated drug efflux.
-
Sensitizing Cancer Cells to Chemotherapy: Studying the synergistic effects of combining this compound with conventional chemotherapeutic agents.
-
Targeting Cancer Stem Cells (CSCs): Elucidating the metabolic vulnerabilities of CSCs that contribute to tumor recurrence and resistance.
-
Modulating Apoptotic Pathways: Exploring how the inhibition of OXPHOS can trigger or enhance programmed cell death in resistant cancer cells.
-
Investigating Metabolic Reprogramming: Understanding how cancer cells adapt their metabolic pathways to survive drug treatment.
Quantitative Data Summary
The following tables summarize quantitative data from studies using Oligomycin A, a close analog of this compound, to investigate drug resistance in cancer.
Table 1: IC50 Values of Oligomycin A in Cancer Cell Lines
| Cell Line | Cancer Type | Drug Resistance Profile | Oligomycin A IC50 | Reference |
| MCF7 | Breast Cancer | - | ~100 nM (for mammosphere formation) | [4] |
| MDA-MB-231 | Breast Cancer | - | ~5-10 µM (for mammosphere formation) | [4] |
| R-HepG2 | Hepatocellular Carcinoma | Doxorubicin-resistant | Not specified | [1][2] |
| HeLa | Cervical Cancer | TRAIL-resistant | Not specified | [3] |
Table 2: Effect of Oligomycin A on Doxorubicin Accumulation and P-glycoprotein Activity
| Cell Line | Treatment | Doxorubicin Accumulation | P-glycoprotein Activity | Reference |
| R-HepG2 | Oligomycin A | Increased | Blocked | [1][2] |
Signaling Pathways
This compound, by inhibiting mitochondrial ATP synthase, triggers a cascade of signaling events that can influence drug resistance. Key pathways affected include those involved in apoptosis, cell survival, and metabolic regulation.
Caption: Signaling pathways affected by this compound.
Experimental Protocols
Protocol 1: Determination of IC50 using Alamar Blue Assay
This protocol is for determining the cytotoxic effect of this compound on both drug-sensitive and drug-resistant cancer cell lines.
Materials:
-
Cancer cell lines (e.g., parental sensitive and drug-resistant variant)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Alamar Blue reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance using a plate reader (fluorescence: excitation 560 nm, emission 590 nm; absorbance: 570 nm and 600 nm).
-
Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for IC50 determination.
Protocol 2: Doxorubicin Accumulation Assay using Flow Cytometry
This protocol measures the effect of this compound on the intracellular accumulation of doxorubicin, a fluorescent chemotherapeutic agent.
Materials:
-
Drug-resistant cancer cell line (e.g., R-HepG2)
-
Complete cell culture medium
-
This compound
-
Doxorubicin
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture cells to 70-80% confluency.
-
Pre-treat the cells with a non-toxic concentration of this compound (or vehicle control) for 1-2 hours.
-
Add doxorubicin to the medium at a final concentration of 10 µM and incubate for another 1-2 hours.
-
Wash the cells twice with ice-cold PBS.
-
Trypsinize the cells, collect them by centrifugation, and resuspend in 500 µL of ice-cold PBS.
-
Analyze the intracellular doxorubicin fluorescence using a flow cytometer (excitation ~488 nm, emission ~595 nm).
-
Compare the mean fluorescence intensity between the this compound-treated and control cells.
Protocol 3: Western Blot Analysis for Apoptosis and Resistance Markers
This protocol is for detecting changes in the expression of proteins involved in apoptosis (e.g., Cytochrome c, CHOP) and drug resistance (e.g., P-glycoprotein).
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cytochrome c, anti-CHOP, anti-P-glycoprotein, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Conclusion
This compound is a powerful research tool for dissecting the metabolic underpinnings of drug resistance in cancer. Its specific inhibition of mitochondrial ATP synthase provides a means to explore the consequences of disrupting cellular energy homeostasis in resistant cancer cells. The protocols provided herein offer a starting point for researchers to utilize this compound to uncover novel mechanisms of resistance and identify potential therapeutic strategies to overcome it.
References
- 1. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oligomycin A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing 44-Homooligomycin A Efficacy
Disclaimer: Information regarding "44-Homooligomycin A" is scarce in scientific literature. It is highly probable that this is a variant or synonym for Oligomycin (B223565) A , a well-characterized inhibitor of F₀-ATP synthase (Complex V) in the mitochondrial respiratory chain. The following experimental models and protocols are based on the established effects of Oligomycin A. Researchers should validate the specific activity of this compound.
Introduction
This compound is presumed to be a potent inhibitor of mitochondrial ATP synthase, a critical enzyme complex for cellular energy production. By blocking the proton channel of the F₀ subunit, it disrupts oxidative phosphorylation, leading to a decrease in cellular ATP levels, an increase in mitochondrial membrane potential, and subsequent activation of various signaling pathways that can induce cell death. These characteristics make it a compound of interest for research in cancer biology, metabolism, and cellular signaling.
This document provides detailed protocols for in vitro and in vivo experimental models to assess the efficacy of this compound. It includes methods for evaluating its impact on cell viability, mitochondrial function, and key signaling pathways.
Data Presentation: Efficacy of Oligomycin A in In Vitro Models
The following tables summarize the reported efficacy of Oligomycin A across various cell lines, providing a baseline for expected outcomes when testing this compound.
Table 1: Cytotoxicity of Oligomycin A in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 / Effective Concentration | Reference |
| SW480 | Colon Cancer | MTT Assay | 20 | 1 µM (15.5% viability decrease) | |
| SW480 | Colon Cancer | MTT Assay | 20 | 5 µM (20.1% viability decrease) | |
| A549 | Lung Carcinoma | MTT Assay | 24 | ~10 µM | [1] |
| RKO | Colorectal Cancer | SRB Assay | 48 | > 10 µM | [2] |
| MCF7 | Breast Cancer | Mammosphere Formation | - | ~100 nM | [3] |
| MDA-MB-231 | Breast Cancer | Mammosphere Formation | - | ~5-10 µM | [3] |
| HepG2 | Hepatocellular Carcinoma | Microtissue Viability | - | LC50 ~1-10 µM | [4] |
| MCF7 | Breast Cancer | Microtissue Viability | - | LC50 > 10 µM | [4] |
Table 2: Effects of Oligomycin A on Mitochondrial Function
| Cell Line/Model | Parameter Measured | Treatment Concentration | Effect | Reference |
| BMDMs | Mitochondrial Membrane Potential (TMRE) | 50 nM | Increase | [5] |
| Human Chondrocytes | Mitochondrial Membrane Potential (JC-1) | 10 µg/mL | Significant Decrease | [6] |
| SW480 | Oxygen Consumption Rate | 0.3 µM | ~3-fold decrease | |
| SW480 | Oxygen Consumption Rate | 1 µM | Further decrease | |
| HepG2 & Huh7 | Mitochondrial Membrane Potential (TMRM) | 2 µM | Increase | [7] |
| Rat Liver Slices | ATP Levels | High Concentration | ~65% decrease | [8] |
Experimental Protocols
In Vitro Models
1. Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Observe the formation of purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay assesses mitochondrial health by measuring changes in the mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low ΔΨm, it remains as monomers that fluoresce green.
-
Materials:
-
Cell culture plates or dishes
-
This compound
-
JC-1 dye solution
-
Assay buffer
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound for the desired time. Include a positive control (e.g., FCCP or CCCP) to induce depolarization and a vehicle control.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the fluorescence. For microscopy, observe the shift from red to green fluorescence. For flow cytometry or plate reader analysis, measure the fluorescence intensity in both the green (emission ~525 nm) and red (emission ~590 nm) channels.
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.
-
3. Cellular ATP Level Measurement using Luciferase-Based Assay
This protocol quantifies intracellular ATP levels to directly assess the impact of this compound on cellular energy production.
-
Materials:
-
Opaque-walled 96-well plates
-
This compound
-
ATP assay kit (containing luciferase and D-luciferin)
-
Luminometer
-
-
Procedure:
-
Plate and treat cells with this compound as described for the MTT assay.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add the ATP detection reagent (luciferase/luciferin mixture) to each well according to the kit manufacturer's protocol.
-
Mix gently and incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is directly proportional to the ATP concentration. Results can be normalized to cell number or protein concentration.
-
4. Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by ATP synthase inhibition, such as Akt/mTOR and HIF-1α.
-
Materials:
-
Cell culture dishes
-
This compound
-
Hypoxia chamber or hypoxia-mimicking agents (e.g., CoCl₂) for HIF-1α studies
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Culture and treat cells with this compound. For HIF-1α analysis, expose cells to hypoxic conditions or a hypoxia-mimetic agent during the final hours of treatment.
-
Lyse the cells on ice and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin.
-
In Vivo Model
1. Zebrafish Embryo Toxicity and Developmental Assay
Zebrafish are a valuable in vivo model for assessing the toxicity and developmental effects of compounds due to their rapid, external development and optical transparency.
-
Materials:
-
Fertilized zebrafish embryos
-
24- or 96-well plates
-
E3 embryo medium
-
This compound stock solution
-
Stereomicroscope
-
-
Procedure:
-
Collect freshly fertilized zebrafish embryos and place them in E3 medium.
-
At a specific developmental stage (e.g., 4-6 hours post-fertilization), transfer one embryo per well into a multi-well plate containing E3 medium.
-
Prepare a range of this compound concentrations in E3 medium.
-
Replace the medium in each well with the corresponding drug concentration or vehicle control.
-
Incubate the plates at 28.5°C.
-
Observe the embryos at regular intervals (e.g., 24, 48, 72, and 96 hpf) under a stereomicroscope.
-
Record key endpoints such as mortality, hatching rate, heart rate, and any morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, developmental delay).
-
Determine the lethal concentration 50 (LC50) and the concentration that causes specific developmental defects.
-
Mandatory Visualizations
Caption: Experimental workflow for testing this compound efficacy.
Caption: Signaling pathways affected by ATP synthase inhibition.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 101.200.202.226 [101.200.202.226]
- 5. 2.4. Luciferase-based ATP assay [bio-protocol.org]
- 6. broadpharm.com [broadpharm.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. The effects of oligomycin on energy metabolism and cation transport in slices of rat liver. Inhibition of oxidative phosphorylation as the primary action - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring ATP Synthesis Inhibition by 44-Homooligomycin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes. The majority of ATP is produced through oxidative phosphorylation (OXPHOS) by the mitochondrial ATP synthase. Inhibition of this critical enzyme can have profound effects on cellular metabolism and viability, making it a key target for drug discovery and a subject of toxicological studies. 44-Homooligomycin A is a potent inhibitor of the F₀ subunit of ATP synthase, effectively halting mitochondrial ATP production.
These application notes provide detailed protocols for three common and robust methods to quantify the inhibitory effect of this compound on ATP synthesis: the Seahorse XF Real-Time ATP Rate Assay, the Luciferase-Based Cellular ATP Assay, and the Mitochondrial Membrane Potential Assay. Each protocol is accompanied by data presentation tables and workflow diagrams to facilitate experimental design and execution.
Signaling Pathway: Inhibition of Oxidative Phosphorylation
The following diagram illustrates the central role of ATP synthase in oxidative phosphorylation and the point of inhibition by this compound.
Caption: Inhibition of mitochondrial ATP synthase by this compound.
Seahorse XF Real-Time ATP Rate Assay
This assay simultaneously measures the rate of ATP production from both mitochondrial respiration (mitoATP) and glycolysis (glycoATP) in live cells.[1][2][3] It achieves this by monitoring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).[3] This method is ideal for assessing the immediate metabolic effects of this compound and observing any compensatory metabolic shifts, such as an increase in glycolysis.
Experimental Workflow
Caption: Workflow for the Seahorse XF Real-Time ATP Rate Assay.
Detailed Protocol
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Real-Time ATP Rate Assay Kit (contains oligomycin and rotenone/antimycin A)[4][5]
-
Seahorse XF DMEM or RPMI medium, pH 7.4, supplemented with glucose, pyruvate, and glutamine[1]
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Compound Plate Preparation: On the day of the assay, prepare a stock solution of this compound. Dilute it to the desired final concentrations in the Seahorse XF assay medium. Also prepare the oligomycin and rotenone/antimycin A solutions as per the kit instructions.[4][5] Load the appropriate ports of the hydrated sensor cartridge.
-
Cell Plate Preparation: Remove the cell culture medium from the Seahorse plate and wash twice with the pre-warmed Seahorse XF assay medium. Add the final volume of assay medium to each well and incubate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will calibrate and then begin the assay protocol. The protocol involves sequential injections of this compound (or vehicle), followed by oligomycin, and finally rotenone/antimycin A.[2][3] OCR and ECAR are measured after each injection.
-
Data Analysis: The Seahorse XF software calculates the mitoATP and glycoATP production rates based on the changes in OCR and ECAR following the inhibitor injections.
Data Presentation
| Treatment Group | Basal mitoATP Production Rate (pmol/min) | Basal glycoATP Production Rate (pmol/min) | Post-Treatment mitoATP Production Rate (pmol/min) | Post-Treatment glycoATP Production Rate (pmol/min) |
| Vehicle Control | ||||
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| This compound (Concentration 3) |
Luciferase-Based Cellular ATP Assay
This is a highly sensitive and widely used method to determine total cellular ATP levels.[6][7] The assay relies on the enzyme luciferase, which catalyzes the oxidation of luciferin (B1168401) in an ATP-dependent manner, producing light.[7][8] The amount of light emitted is directly proportional to the ATP concentration.[7]
Experimental Workflow
Caption: Workflow for the Luciferase-Based Cellular ATP Assay.
Detailed Protocol
Materials:
-
Luminescent ATP detection assay kit (e.g., from Abcam, Promega, Sigma-Aldrich)[6][9]
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
-
Cultured cells of interest
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (often included in the kit)
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate. After adherence, treat the cells with a serial dilution of this compound and a vehicle control for the desired duration.
-
ATP Standard Curve: Prepare a series of ATP standards in the same buffer as the cell lysates, following the kit manufacturer's instructions.[9]
-
Cell Lysis: After treatment, wash the cells with PBS. Then, add cell lysis buffer to each well to release the cellular ATP.
-
Luminescence Reaction: Add the luciferase-luciferin reagent to each well containing cell lysate and to the ATP standards.[6][9]
-
Signal Measurement: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10 minutes) to stabilize the luminescent signal.[6] Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Construct a standard curve by plotting luminescence versus ATP concentration. Use the standard curve to determine the ATP concentration in the experimental samples. Normalize the ATP levels to the amount of protein in each well or to the cell count to account for any differences in cell number.
Data Presentation
| Treatment Group | ATP Concentration (µM) | Normalized ATP Level (% of Control) |
| Vehicle Control | 100 | |
| This compound (Concentration 1) | ||
| This compound (Concentration 2) | ||
| This compound (Concentration 3) |
Mitochondrial Membrane Potential (ΔΨm) Assay
The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP synthesis via oxidative phosphorylation.[10][11] A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and impaired ATP production.[11][12] This assay uses fluorescent dyes that accumulate in the mitochondria in a membrane potential-dependent manner.[10]
Experimental Workflow
Caption: Workflow for the Mitochondrial Membrane Potential Assay.
Detailed Protocol
Materials:
-
Fluorescent mitochondrial membrane potential dye (e.g., JC-1, TMRM, TMRE)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
Cultured cells of interest
-
This compound stock solution
-
A protonophore for use as a positive control (e.g., FCCP)
-
Balanced salt solution or appropriate buffer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. After adherence, treat the cells with various concentrations of this compound, a vehicle control, and a positive control for depolarization (FCCP).
-
Dye Loading: Following treatment, remove the culture medium and wash the cells. Add the fluorescent dye solution (e.g., JC-1 or TMRM in pre-warmed buffer) to each well and incubate at 37°C for the recommended time (typically 15-30 minutes), protected from light.
-
Washing: After incubation, remove the dye-containing medium and wash the cells to remove any non-accumulated dye.
-
Fluorescence Measurement: Add buffer back to the wells and immediately measure the fluorescence.
-
For JC-1: Measure fluorescence at two wavelengths. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as a measure of mitochondrial polarization.
-
For TMRM/TMRE: Measure fluorescence at the appropriate excitation and emission wavelengths. A decrease in fluorescence intensity indicates depolarization.
-
-
Data Analysis: Calculate the change in fluorescence intensity or the red/green fluorescence ratio for each treatment condition. Compare the results from the this compound-treated cells to the vehicle-treated cells.
Data Presentation
| Treatment Group | Average Fluorescence Intensity (Arbitrary Units) or Red/Green Ratio | % of Control |
| Vehicle Control | 100 | |
| This compound (Concentration 1) | ||
| This compound (Concentration 2) | ||
| This compound (Concentration 3) | ||
| FCCP (Positive Control) |
Conclusion
The techniques outlined provide a comprehensive toolkit for characterizing the inhibitory effects of this compound on cellular ATP synthesis. The Seahorse XF assay offers a dynamic view of metabolic fluxes, the luciferase-based assay provides a highly sensitive quantification of total ATP, and the mitochondrial membrane potential assay serves as a reliable indicator of mitochondrial health and function. The choice of assay will depend on the specific research question, available equipment, and desired throughput. For a thorough investigation, employing a combination of these methods is recommended to obtain a multi-faceted understanding of the bioenergetic impact of this compound.
References
- 1. Seahorse XF Real-Time ATP Rate Assay Kit - REDSTAR-CMS [redstar-cms.vn]
- 2. ATP rate assay, Seahorse Real-Time ATP rate assay kit | Agilent [agilent.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Agilent Technologies Seahorse XF Real-Time ATP Rate Assay Kit, Quantity: | Fisher Scientific [fishersci.com]
- 5. rhinobio.co.kr [rhinobio.co.kr]
- 6. 2.4. Luciferase-based ATP assay [bio-protocol.org]
- 7. ATP Assays | What is an ATP Assay? [promega.com]
- 8. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
Troubleshooting & Optimization
Troubleshooting 44-Homooligomycin A solubility issues in aqueous solutions.
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 44-Homooligomycin A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound is a macrolide antibiotic isolated from Streptomyces bottropensis[1]. Structurally similar to the well-known Oligomycin A, it exhibits potent antitumor and antifungal properties[1]. Its mechanism of action involves the potent inhibition of mitochondrial H+-ATP synthase, which is crucial for cellular energy production[2][3][4][5].
The difficulty in dissolving this compound and related oligomycins in aqueous solutions stems from their chemical nature. These are large, hydrophobic molecules that are only sparingly soluble in water and aqueous buffers[6]. This poor water solubility is a known factor that can limit clinical applications[6].
Q2: What are the recommended organic solvents for preparing a stock solution?
Due to its low aqueous solubility, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Based on data for the closely related Oligomycin A, several solvents are effective.
Solubility Data for Oligomycin A (Note: This data is for Oligomycin A, a close structural analog, and should be used as a guideline for this compound.)
| Solvent | Reported Solubility | Citations |
| DMSO | >9.9 mg/mL to 100 mg/mL | [4][6][7][8] |
| Ethanol (B145695) | ~30 mg/mL to 250 mg/mL | [5][6][8][9] |
| DMF | ~20 mg/mL | [6] |
| Acetone | ~50 mg/mL | [8] |
| Ethanol:PBS (1:2) | ~0.3 mg/mL | [6] |
| Water | Insoluble / Sparingly Soluble | [4][6] |
For optimal results, use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility[4].
Q3: How do I prepare a working solution in an aqueous buffer or cell culture medium?
The recommended method is to first create a high-concentration stock solution in an organic solvent (like DMSO or ethanol) and then dilute this stock into the aqueous medium. This two-step process ensures maximum possible solubility in the final solution[6].
For a detailed walkthrough, please refer to the Experimental Protocol: Preparing Working Solutions .
Q4: My compound precipitated after dilution into my aqueous buffer. What can I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. The diagram below outlines a troubleshooting workflow. Key strategies include:
-
Reduce Final Concentration: The most straightforward solution is to lower the target concentration in your aqueous medium.
-
Adjust Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution is as low as possible while still maintaining solubility, typically well below 1% for cell-based assays.
-
Use Co-solvents: For some applications, a mixture of solvents may help. A 1:2 solution of ethanol:PBS was shown to dissolve Oligomycin A at approximately 0.3 mg/ml[6].
-
Gentle Warming & Sonication: Briefly warming the stock solution tube to 37°C or using an ultrasonic bath can help dissolve the initial compound before dilution[7]. However, use caution when warming the final aqueous solution, as this can degrade the compound or affect biological components.
Caption: Troubleshooting workflow for compound precipitation.
Q5: What are the recommended storage and stability guidelines for this compound solutions?
-
Solid Form: Store the crystalline solid or lyophilized powder at -20°C, where it is stable for at least four years[6].
-
Stock Solutions: Prepare aliquots of the stock solution in an organic solvent to avoid repeated freeze-thaw cycles[9]. Store these aliquots frozen at -20°C. They should remain stable for several months[8][9].
-
Aqueous Solutions: Aqueous working solutions are significantly less stable. It is strongly recommended not to store aqueous solutions for more than one day[6]. Prepare fresh dilutions from the frozen stock for each experiment.
Experimental Protocol: Preparing Working Solutions
This protocol provides a general procedure for preparing a stock solution and diluting it into an aqueous medium for cell-based assays.
Materials:
-
This compound (crystalline solid)
-
Anhydrous, high-purity DMSO or 200-proof ethanol
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) aqueous buffer or cell culture medium
Procedure:
-
Prepare High-Concentration Stock Solution (e.g., 10 mM): a. Bring the vial of solid this compound to room temperature before opening. b. Calculate the volume of solvent needed. For Oligomycin A (MW: 791.1 g/mol ), adding 1.26 mL of DMSO to 5 mg yields a ~5 mM stock[9]. Adjust calculations for your desired concentration. c. Add the appropriate volume of DMSO or ethanol to the solid compound. d. Vortex gently to mix. If dissolution is slow, you may warm the tube briefly at 37°C or place it in an ultrasonic bath for a few minutes[7]. Visually confirm that all solid has dissolved. e. (Optional) Purging the vial with an inert gas like nitrogen or argon before capping can improve long-term stability[6]. f. Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
-
Prepare Final Working Solution (Serial Dilution): a. Thaw one aliquot of the stock solution at room temperature. b. Perform a serial dilution to bring the compound to the final desired concentration. It is critical to add the stock solution to the aqueous medium, not the other way around. c. Example: To make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium[10]. d. Mix immediately and thoroughly by gentle vortexing or inversion to prevent localized high concentrations that can cause precipitation. e. Use the final working solution immediately.
Mechanism of Action Visualization
This compound, like other oligomycins, functions by inhibiting the F₀ subunit of mitochondrial ATP synthase. This blocks the proton channel, preventing the flow of protons back into the mitochondrial matrix and thereby halting the synthesis of ATP via oxidative phosphorylation[2][3][11][12].
Caption: Inhibition of ATP synthase by this compound.
References
- 1. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oligomycin - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. agscientific.com [agscientific.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 10. Glycolysis/OXPHOS Assay Kit G270 manual | DOJINDO [dojindo.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of 44-Homooligomycin A in cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 44-Homooligomycin A in cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected drug activity. | Degradation of this compound in the cell culture medium. | Prepare fresh working solutions for each experiment. Minimize the time the compound is in the aqueous culture medium before and during the experiment. Consider the impact of media pH, as alkaline conditions can promote degradation. |
| Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. | ||
| Protect stock and working solutions from light, as some macrolides are light-sensitive. | ||
| Precipitation of the compound in the culture medium. | Poor solubility of this compound in aqueous solutions. | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) used to prepare the stock solution is low enough to be tolerated by the cells and does not cause precipitation when diluted in the medium. |
| For maximum solubility in aqueous buffers, first dissolve this compound in ethanol (B145695) and then dilute with the aqueous buffer of choice.[1] | ||
| Variability in experimental results between batches. | Inconsistent preparation and storage of this compound solutions. | Standardize the protocol for preparing and storing stock and working solutions. |
| Perform a stability test of your this compound in the specific cell culture medium being used. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for Oligomycin (B223565) A, and likely this compound, is retroaldol degradation. This chemical reaction occurs in the β-hydroxy ketone fragments located in the C7-C13 region of the molecule and is promoted by alkaline conditions.[2][3][4][5]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is sparingly soluble in aqueous solutions.[1][3] Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1][3] For instance, a stock solution can be made by dissolving the compound in the solvent of choice, which should be purged with an inert gas.[1] The solubility is approximately 20 mg/mL in DMSO and 30 mg/mL in ethanol.[1]
Q3: How should I store stock solutions of this compound?
A3: To maintain stability, stock solutions should be stored as single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][6] As a crystalline solid, Oligomycin A is stable for at least four years when stored at -20°C.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
Q4: What is the optimal pH for maintaining the stability of this compound in cell culture?
Q5: Are there any known stabilizers that can be added to the cell culture medium?
A5: Currently, there is no specific information available on chemical stabilizers that can be added to cell culture media to prevent the degradation of this compound. The most effective approach to maintaining its activity is to minimize its exposure to the aqueous environment of the cell culture medium before and during the experiment.
Q6: Can components of the cell culture medium affect the stability of this compound?
A6: Yes, components of the cell culture medium can potentially impact the stability of dissolved compounds. While specific interactions with this compound have not been documented, it is a possibility to consider, especially if you observe inconsistent results with different media formulations.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
1. Materials:
- This compound
- Your chosen cell-free culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, glutamine).
- Organic solvent (DMSO or ethanol)
- Sterile microcentrifuge tubes
- Incubator (37°C, 5% CO2)
- Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)
2. Procedure:
- Prepare a stock solution of this compound in the chosen organic solvent at a high concentration (e.g., 10 mM).
- Spike the cell-free culture medium with the this compound stock solution to achieve the final working concentration used in your experiments. Ensure the final solvent concentration is minimal and consistent across samples.
- Prepare several aliquots of this spiked medium in sterile microcentrifuge tubes.
- Collect a "time zero" sample immediately for analysis.
- Incubate the remaining aliquots at 37°C in a 5% CO2 incubator.
- At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot from the incubator and store it at -80°C until analysis.
- Analyze the samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to quantify the concentration of the parent this compound.
- Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the medium.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Retroaldol degradation of Oligomycin A under alkaline conditions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Oligomycin A | Mitochondrial ATP Synthase Inhibitor | CAS 579-13-5 | Buy Oligomycin A from Supplier InvivoChem [invivochem.com]
- 3. Oligomycin A | MCH 32 | F0F1-ATPase inhibitor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. On the mechanism of action of oligomycin and acidic uncouplers on proton translocation and energy transfer in "sonic" submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 8. purmabiologics.com [purmabiologics.com]
- 9. americanlaboratory.com [americanlaboratory.com]
Addressing off-target effects of 44-Homooligomycin A in experiments.
Welcome to the technical support center for 44-Homooligomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experiments, with a specific focus on addressing and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a member of the oligomycin (B223565) family of macrolides. Its primary and well-documented mechanism of action is the inhibition of mitochondrial F₀F₁ ATP synthase. It binds to the F₀ subunit, blocking the proton channel and thereby inhibiting oxidative phosphorylation. This leads to a rapid depletion of cellular ATP, an increase in the mitochondrial membrane potential, and the production of reactive oxygen species (ROS).[1]
Q2: What are the expected cellular consequences of ATP synthase inhibition by this compound?
The inhibition of ATP synthase initiates a cascade of cellular events, primarily leading to cytotoxicity.[2] Key consequences include:
-
ATP Depletion: Directly halting ATP synthesis.
-
Increased Glycolysis: Cells may attempt to compensate for the loss of oxidative phosphorylation by upregulating glycolysis.
-
Mitochondrial Dysfunction: Disruption of the proton gradient can lead to mitochondrial swelling and dysfunction.
-
Induction of Apoptosis: The combination of ATP depletion, oxidative stress, and mitochondrial damage typically triggers the intrinsic apoptotic pathway.[2]
Q3: What are the potential off-target effects of this compound?
While the primary target is ATP synthase, observed effects can sometimes be misinterpreted. It's crucial to distinguish between direct off-target binding and downstream consequences of on-target inhibition. Potential confounding effects include:
-
Broad Cytotoxicity: At higher concentrations, the profound disruption of cellular energy can lead to widespread, non-specific cell death, masking more subtle phenotypes.
-
Modulation of the Mitochondrial Permeability Transition Pore (PTP): There is evidence that oligomycins may influence the PTP, a channel involved in cell death, potentially through interactions with components like cyclophilin D or the adenine (B156593) nucleotide translocator (ANT).[3][4][5] This can be considered a secondary effect of its interaction with the mitochondrial environment.
Q4: How can I be confident that my observed phenotype is due to the inhibition of ATP synthase and not an unknown off-target?
-
Dose-Response Correlation: The observed phenotype should correlate with the concentration of this compound required to inhibit ATP synthase and induce cytotoxicity.
-
Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down a subunit of the ATP synthase complex. If the phenotype of the genetic knockdown mimics the pharmacological inhibition, it provides strong evidence for on-target activity.
-
Inactive Control: If available, use a structurally related but inactive analog of this compound. This control should not produce the same phenotype. However, be aware that structural changes can also affect off-target binding, so this is not always definitive.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
Problem 1: Excessive or rapid cell death is observed at my initial treatment concentration.
-
Possible Cause: The concentration of this compound is too high, leading to acute, non-specific cytotoxicity that masks the intended biological question.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or resazurin) with a wide range of concentrations to determine the IC50 value in your specific cell line.
-
Select Appropriate Working Concentrations: For mechanistic studies, use concentrations at or slightly above the IC50. For less sensitive assays, you may need higher concentrations, but be aware of the potential for overwhelming cytotoxicity.
-
Time-Course Experiment: Assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) to find the optimal window for observing your phenotype of interest before widespread cell death occurs.
-
Problem 2: My results are inconsistent or not reproducible.
-
Possible Cause: Inconsistent compound handling, cell culture conditions, or assay procedures.
-
Troubleshooting Steps:
-
Compound Preparation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C or below to avoid multiple freeze-thaw cycles.[8]
-
Cell Culture Consistency: Ensure cells are in the exponential growth phase and at a consistent density at the time of treatment.
-
Assay Controls: Include positive (e.g., a known cytotoxic agent) and negative (vehicle-only) controls in every experiment.
-
Problem 3: I suspect my observed effect is off-target.
-
Possible Cause: The phenotype is independent of ATP synthase inhibition.
-
Troubleshooting Workflow: The following flowchart outlines a systematic approach to investigate suspected off-target effects.
Quantitative Data
The cytotoxic potential of oligomycins varies between cell lines, often reflecting their metabolic state. While specific data for this compound is limited, the closely related Oligomycin A provides valuable insights.
| Cell Line | Description | IC50 of Oligomycin A | Reference |
| MCF-7 | Human Breast Adenocarcinoma | ~100 nM | [9] |
| MDA-MB-231 | Human Breast Adenocarcinoma | ~5-10 µM | [9] |
Signaling Pathways
This compound's primary effect is the disruption of mitochondrial oxidative phosphorylation, which triggers a signaling cascade leading to apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These should be optimized for specific cell lines and experimental conditions.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][6][7][10]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and relevant controls) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.[11][12][13][14][15]
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Pre-Assay Incubation: One hour before the assay, replace the culture medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO₂ incubator at 37°C.
-
Compound Loading: Load the sensor cartridge with sequential inhibitors:
-
Port A: this compound (or Oligomycin) to inhibit ATP synthase.
-
Port B: FCCP (an uncoupler) to induce maximal respiration.
-
Port C: Rotenone/Antimycin A to shut down mitochondrial respiration.
-
-
Seahorse XF Analyzer Run: Calibrate the sensor cartridge and run the assay. The instrument will measure basal OCR before sequentially injecting the compounds from each port.
-
Data Analysis: The software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Treatment with this compound should cause a significant drop in OCR after the first injection.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target protein in intact cells based on ligand-induced thermal stabilization.[16][17][18][19][20]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or other appropriate methods.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble (non-denatured) protein fraction from the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble ATP synthase (using a specific antibody for a subunit like ATP5A or ATP5B) by Western blot or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of ATP synthase.
Disclaimer: This information is intended for research use only. Experimental protocols are generalized and should be optimized for specific applications. BenchChem makes no warranties regarding the completeness or fitness of this data for a specific purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. content.protocols.io [content.protocols.io]
- 13. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing 44-Homooligomycin A toxicity to non-cancerous cells.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the toxicity of 44-Homooligomycin A to non-cancerous cells during experiments.
I. FAQs: Understanding and Mitigating this compound Toxicity
Q1: What is the mechanism of action of this compound and why is it toxic to non-cancerous cells?
A1: this compound, a member of the oligomycin (B223565) family of macrolide antibiotics, is a potent inhibitor of mitochondrial F₀F₁ ATP synthase.[1] It specifically blocks the proton channel (F₀ subunit) of this enzyme complex, which is essential for oxidative phosphorylation (OXPHOS).[1][2] This inhibition halts the production of ATP, the primary energy currency of the cell, leading to a cascade of events including cellular energy depletion, increased mitochondrial superoxide (B77818) production, and ultimately, apoptosis (programmed cell death).[1] Because most non-cancerous cells rely heavily on mitochondrial oxidative phosphorylation for their energy needs, they are susceptible to the cytotoxic effects of this compound.
Q2: What is the primary strategy for minimizing this compound toxicity to non-cancerous cells?
A2: The primary strategy is to exploit the metabolic differences between cancerous and non-cancerous cells. Many cancer cells exhibit a phenomenon known as the "Warburg effect," where they predominantly rely on aerobic glycolysis for ATP production, even in the presence of oxygen.[2][3][4] In contrast, most non-cancerous cells utilize the more efficient oxidative phosphorylation pathway. By providing non-cancerous cells with an abundance of glycolytic substrates, such as glucose or fructose (B13574), you can stimulate glycolysis to compensate for the loss of ATP production from inhibited oxidative phosphorylation.[5] This metabolic shift can help maintain cellular energy levels and viability in non-cancerous cells, while cancer cells, which may already have a high glycolytic rate, might be less affected or even sensitized to the drug's effects.
Q3: Are there specific experimental conditions that can be modulated to protect non-cancerous cells?
A3: Yes. The composition of the cell culture medium is critical. Supplementing the medium with high concentrations of glucose or fructose can enhance the glycolytic capacity of non-cancerous cells.[5] For instance, one study demonstrated that fructose completely protected rat hepatocytes from oligomycin-induced toxicity.[5] It is also crucial to ensure that the culture conditions, such as pH and nutrient availability, are optimal for glycolysis.
Q4: How can I determine the optimal concentration of this compound to use in my experiments to maximize cancer cell death while minimizing toxicity to normal cells?
A4: Determining the therapeutic window is a critical step. This involves performing dose-response experiments on both your cancer cell line(s) of interest and relevant non-cancerous control cell lines. By comparing the half-maximal inhibitory concentration (IC50) values, you can identify a concentration range where this compound is effective against cancer cells but has a reduced impact on non-cancerous cells, especially when the latter are protected by enhanced glycolysis.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High toxicity observed in non-cancerous control cells, even at low concentrations of this compound. | Insufficient glycolytic capacity in the non-cancerous cells. | 1. Increase Glucose/Fructose Concentration: Supplement your culture medium with a higher concentration of glucose (e.g., 25 mM) or fructose (e.g., 20 mM).[5] 2. Optimize Culture Conditions: Ensure the pH of your culture medium is stable and that other essential nutrients are not limiting. 3. Cell Line Selection: Some non-cancerous cell lines may have inherently low glycolytic rates. Consider using a different non-cancerous cell line with a higher glycolytic potential for your control experiments. |
| Inconsistent results in cytotoxicity assays. | 1. Drug Instability: this compound solution may have degraded. 2. Cell Plating Density: Inconsistent cell numbers at the start of the experiment. 3. Assay Interference: The chosen cytotoxicity assay may be affected by the experimental conditions. | 1. Fresh Drug Preparation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately (e.g., at -20°C).[6] 2. Accurate Cell Counting: Use a reliable method for cell counting (e.g., hemocytometer or automated cell counter) to ensure consistent seeding density. 3. Assay Validation: Validate your cytotoxicity assay (e.g., MTT, LDH release) under the specific experimental conditions (e.g., high glucose) to rule out any interference. |
| Cancer cells appear resistant to this compound. | 1. High Glycolytic Rate: The cancer cell line may have an exceptionally high intrinsic glycolytic rate, making it less dependent on oxidative phosphorylation. 2. Drug Efflux: The cancer cells may be overexpressing drug efflux pumps. | 1. Inhibit Glycolysis in Cancer Cells: Consider co-treatment with a glycolysis inhibitor (e.g., 2-deoxy-D-glucose) specifically in the cancer cell arm of your experiment to potentially sensitize them to this compound. 2. Investigate Drug Resistance Mechanisms: Perform experiments to assess the expression and activity of drug efflux pumps (e.g., P-glycoprotein). |
III. Quantitative Data Summary
The following table summarizes the cytotoxic potential of Oligomycin A, a close analog of this compound, on various cancer cell lines. Specific IC50 values for this compound are limited in the literature. It is crucial to determine the IC50 for your specific cell lines of interest.
| Cell Line | Cancer Type | IC50 of Oligomycin A | Reference |
| MCF7 | Breast Cancer | ~100 nM | [5] |
| MDA-MB-231 | Breast Cancer | ~5-10 µM | [5] |
| HCT-116 | Colon Carcinoma | Not specified, but showed high cytotoxicity | [7] |
| K562 | Leukemia | Not specified, but showed high cytotoxicity | [7] |
| NCI-60 Panel | Various | GI50 of 10 nM | [8] |
IV. Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound and the Protective Effect of Glycolytic Substrates
Objective: To determine the IC50 of this compound on both cancerous and non-cancerous cell lines and to assess the protective effect of high glucose supplementation in non-cancerous cells.
Materials:
-
Cancer cell line of interest
-
Non-cancerous control cell line
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
High-glucose culture medium (standard medium supplemented with 25 mM glucose)
-
This compound (stock solution in DMSO)
-
Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®, LDH release assay)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed both cancerous and non-cancerous cells into 96-well plates at a predetermined optimal density.
-
For non-cancerous cells, prepare two sets of plates: one with standard medium and one with high-glucose medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in the respective culture media.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assessment:
-
After the incubation period, perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values for each cell line under each condition using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Measuring Glycolytic Rate
Objective: To measure the rate of glycolysis in cells by quantifying lactate (B86563) production.
Materials:
-
Cells cultured under desired conditions
-
Lactate assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture:
-
Culture the cells in 6-well plates until they reach the desired confluency.
-
Treat the cells with this compound and/or supplement with glycolytic substrates as required for your experiment.
-
-
Sample Collection:
-
At the end of the treatment period, collect a sample of the cell culture medium from each well.
-
Centrifuge the medium to remove any detached cells.
-
-
Lactate Measurement:
-
Perform the lactate assay on the collected medium according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Normalization:
-
In parallel, lyse the cells in the wells and measure the total protein concentration using a BCA assay or count the cell number.
-
Normalize the lactate concentration to the total protein concentration or cell number to determine the lactate production rate.
-
V. Visualizations
Signaling Pathway of this compound Toxicity and Mitigation
Caption: Signaling pathway of this compound toxicity and its mitigation by enhancing glycolysis.
Experimental Workflow for Assessing Cytotoxicity and Protective Strategies
Caption: General experimental workflow for evaluating this compound cytotoxicity and protective strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Intracellular ATP levels determine cell death fate by apoptosis or necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming 44-Homooligomycin A Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 44-Homooligomycin A in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of mitochondrial ATP synthase, an enzyme critical for cellular energy production through oxidative phosphorylation.[1][2] By binding to the F0 subunit of ATP synthase, it blocks the proton channel, thereby halting the synthesis of ATP.[3][4] This disruption of cellular energy metabolism can induce apoptosis and inhibit the proliferation of cancer cells.
Q2: My cancer cell line, which was previously sensitive to this compound, has started to show resistance. What are the potential mechanisms?
A2: Resistance to drugs like this compound can be either intrinsic (pre-existing) or acquired (developed over time with treatment).[5] Potential mechanisms include:
-
Alterations in the Drug Target: Mutations in the mitochondrial ATP synthase subunits could prevent the binding of this compound.[5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.[7][8]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of oxidative phosphorylation by upregulating alternative survival pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.[5][6]
-
Metabolic Reprogramming: Cells may enhance glycolysis to generate ATP, bypassing the need for mitochondrial respiration.
-
Enhanced DNA Repair Mechanisms: Although less direct for this type of inhibitor, enhanced DNA repair can contribute to overall cell survival and resistance to stress-induced apoptosis.[9]
Q3: How can I confirm if my cells are truly resistant to this compound?
A3: To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting resistance to this compound in your cancer cell line experiments.
| Problem | Possible Cause | Recommended Solution |
| No or reduced cytotoxicity observed after treatment with this compound. | Development of drug resistance. | Confirm resistance by determining the IC50 value (see Experimental Protocol 1). Compare with the parental cell line. |
| Incorrect drug concentration. | Verify the concentration of your this compound stock solution and perform a new dose-response experiment. | |
| Cell line contamination or misidentification. | Authenticate your cell line using short tandem repeat (STR) profiling. | |
| IC50 value of this compound has significantly increased. | Target alteration (mutation in ATP synthase). | Sequence the mitochondrial genes encoding the F0 subunits of ATP synthase to identify potential mutations. |
| Increased drug efflux. | Perform a rhodamine 123 efflux assay (see Experimental Protocol 2) or use an inhibitor of ABC transporters (e.g., verapamil) in combination with this compound to see if sensitivity is restored. | |
| Activation of bypass signaling pathways. | Analyze the activation status of key survival pathways (e.g., PI3K/Akt, MAPK/ERK) using Western blotting (see Experimental Protocol 3). | |
| Cells show altered morphology and growth characteristics in the presence of the drug. | Metabolic shift towards glycolysis. | Measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess metabolic changes. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental (Sensitive) IC50 (nM) | Resistant Subclone 1 IC50 (nM) | Resistant Subclone 2 IC50 (nM) |
| MCF-7 (Breast Cancer) | 5.2 ± 0.8 | 85.3 ± 9.1 | 112.7 ± 12.5 |
| A549 (Lung Cancer) | 12.7 ± 2.1 | 150.1 ± 18.4 | 205.6 ± 25.3 |
| HCT116 (Colon Cancer) | 8.9 ± 1.3 | 98.5 ± 11.2 | 134.2 ± 15.8 |
Table 2: Relative Expression of ABCB1 (MDR1) mRNA in Sensitive and Resistant Cell Lines
| Cell Line | Parental (Sensitive) Relative mRNA Expression | Resistant Subclone 1 Relative mRNA Expression | Resistant Subclone 2 Relative mRNA Expression |
| MCF-7 | 1.0 ± 0.15 | 15.2 ± 2.1 | 22.8 ± 3.5 |
| A549 | 1.0 ± 0.21 | 12.8 ± 1.9 | 18.9 ± 2.8 |
| HCT116 | 1.0 ± 0.18 | 18.5 ± 2.5 | 25.1 ± 3.9 |
Experimental Protocols
Experimental Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Experimental Protocol 2: Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest and resuspend cells in phenol (B47542) red-free medium at a concentration of 1 x 10^6 cells/mL.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 1 µM and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove excess dye.
-
Efflux Measurement: Resuspend the cells in fresh medium and incubate at 37°C. Collect aliquots at different time points (e.g., 0, 30, 60, 120 minutes).
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells at each time point using a flow cytometer. A faster decrease in fluorescence in resistant cells indicates increased efflux.
Experimental Protocol 3: Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Troubleshooting workflow for investigating resistance to this compound.
Caption: PI3K/Akt and MAPK/ERK pathways as potential bypass mechanisms.
References
- 1. apexbt.com [apexbt.com]
- 2. Oligomycin-Oxidative Phosphorylation Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Oligomycin - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 8. cancercenter.com [cancercenter.com]
- 9. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of 44-Homooligomycin A.
This technical support center provides best practices for the long-term storage and handling of 44-Homooligomycin A, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound, typically supplied as a lyophilized powder, should be stored at -20°C and protected from light. Under these conditions, the compound is expected to be stable for up to 24 months.
Q2: What is the recommended solvent for reconstituting this compound?
A: this compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are the most commonly used solvents.
Q3: How do I prepare a stock solution?
A: To prepare a stock solution, reconstitute the lyophilized this compound powder in your chosen solvent, such as DMSO or ethanol. For example, to create a 5 mM stock solution from 1 mg of the compound (Molecular Weight: 805.09 g/mol ), you would add 248.4 µL of solvent. It is crucial to vortex thoroughly to ensure the compound is fully dissolved.
Q4: What are the best practices for storing stock solutions of this compound?
A: Stock solutions should be stored at -20°C. To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. When stored properly, stock solutions in DMSO or ethanol are typically stable for up to 3 months at -20°C. For longer-term storage, some related compounds have shown stability for up to 6 months at -80°C.
Q5: Is this compound sensitive to light?
A: Yes, like other oligomycins, this compound is light-sensitive. Both the lyophilized powder and solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
Problem: I am seeing reduced or no activity of this compound in my experiments.
-
Possible Cause 1: Improper Storage.
-
Solution: Ensure that the lyophilized powder and stock solutions have been stored at the recommended temperature of -20°C and protected from light. Avoid repeated freeze-thaw cycles by using aliquots. If the compound has been stored improperly, it may have degraded, and a fresh vial should be used.
-
-
Possible Cause 2: Incomplete Dissolution.
-
Solution: Before use, ensure that the compound is completely dissolved in the solvent. Visually inspect the solution for any precipitate. If undissolved particles are present, vortex the solution thoroughly. Gentle warming (to no more than 37°C) can aid in dissolution, but be cautious as excessive heat can degrade the compound.
-
-
Possible Cause 3: Incorrect Dilution.
-
Solution: Double-check all calculations for the preparation of your working solutions from the stock solution. Ensure that the final concentration in your assay is within the effective range for your specific cell type or experimental system.
-
Problem: I observe precipitation of this compound when I add it to my aqueous experimental medium.
-
Possible Cause: Low Solubility in Aqueous Solutions.
-
Solution: this compound has low solubility in water. When diluting the stock solution into your aqueous buffer or cell culture medium, ensure rapid and thorough mixing. It is also advisable not to exceed a final solvent concentration that is toxic to your experimental system (typically <0.5% for DMSO). Preparing intermediate dilutions in a co-solvent system might also be beneficial.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 24 months | Protect from light; Store in a desiccated environment |
| Stock Solution (DMSO) | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles; Protect from light |
| Stock Solution (Ethanol) | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles; Protect from light |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Add the calculated volume of the desired solvent (e.g., DMSO or ethanol) to the vial to achieve the target stock solution concentration.
-
Vortex the vial thoroughly until the powder is completely dissolved.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use, light-protected vials.
-
Store the aliquots at -20°C.
Mandatory Visualization
How to control for solvent effects when using DMSO with 44-Homooligomycin A.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of 44-Homooligomycin A with Dimethyl Sulfoxide (B87167) (DMSO) as a solvent. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help control for potential solvent-induced effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of DMSO for dissolving this compound?
A1: It is crucial to minimize the final concentration of DMSO in your experimental setup. For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v) to avoid significant cytotoxicity.[1] Many researchers aim for a final concentration of 0.1% or lower, as this level is considered safe for most cell types, including sensitive primary cells.[1][2] To achieve this, prepare a concentrated stock solution of this compound in 100% DMSO. For example, a 200x stock solution will result in a final concentration of 0.5% DMSO upon 1:200 dilution in your cell culture medium.[1]
Q2: Can DMSO itself affect the mitochondrial functions I am studying with this compound?
A2: Yes, DMSO can directly impact mitochondrial function, which is the target of this compound. Studies have shown that DMSO can impair mitochondrial morphology, enhance the permeability of the inner mitochondrial membrane, and collapse the membrane potential.[3] These effects are dose-dependent. Therefore, it is critical to include a "vehicle control" (cells treated with the same final concentration of DMSO without this compound) in all experiments to differentiate the effects of the solvent from the effects of the inhibitor.
Q3: My cells are showing signs of stress or death after treatment. How do I know if it's due to this compound or the DMSO?
A3: To determine the source of cytotoxicity, a proper set of controls is essential. Your experiment should include:
-
Untreated Control: Cells in media alone.
-
Vehicle Control: Cells treated with the same final concentration of DMSO as your experimental group.
-
Experimental Group: Cells treated with this compound dissolved in DMSO.
By comparing the viability of the vehicle control group to the untreated control, you can assess the cytotoxic effect of the DMSO at that concentration. If the vehicle control shows significant cell death, you should lower the final DMSO concentration.
Q4: What is the mechanism of action for this compound?
A4: this compound is an analog of Oligomycin (B223565) A, a well-characterized inhibitor of mitochondrial ATP synthase.[4][5] It specifically targets the F0 subunit of the enzyme, blocking the proton channel and thereby inhibiting oxidative phosphorylation and ATP synthesis.[5][6][7] This disruption of the electron transport chain can lead to a variety of downstream cellular effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal or unexpected results in the vehicle control group. | The final DMSO concentration is too high and is affecting cellular processes, particularly mitochondrial function.[3][8][9] | Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your specific cell type. Aim to use a final DMSO concentration that shows no significant effect on the parameters you are measuring compared to the untreated control. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound stock solution or its dilution. | Prepare a large batch of the this compound stock solution in 100% DMSO, aliquot it into single-use vials, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10] Ensure accurate and consistent dilution for each experiment. |
| Low potency or no effect of this compound observed. | 1. The compound has degraded. 2. The final concentration of the inhibitor is too low. 3. The cells are resistant to the inhibitor. | 1. Ensure proper storage of the this compound stock solution. 2. Perform a dose-response experiment with this compound to determine the optimal concentration for your cell line and experimental conditions. 3. Verify the expression and activity of the target (ATP synthase) in your cell model. |
| Precipitation of this compound upon dilution in aqueous media. | This compound is hydrophobic and may have limited solubility in aqueous solutions. | When diluting the DMSO stock, add it to the aqueous buffer or media slowly while vortexing or stirring to facilitate mixing.[1] If precipitation still occurs, you may need to optimize the dilution method or consider using a different solvent system, though this would require extensive validation. |
Quantitative Data on DMSO Effects
The following tables summarize the dose-dependent effects of DMSO on various cell types as reported in the literature. These values should be used as a guideline, and it is essential to determine the optimal DMSO concentration for your specific experimental system.
Table 1: Effect of DMSO on Cell Viability
| Cell Type | DMSO Concentration | Duration of Exposure | Effect on Viability |
| Most cell lines | 0.5% | - | Generally tolerated without severe cytotoxicity.[1] |
| Primary cells | > 0.1% | - | Can be sensitive and show adverse effects.[1] |
| H9c2 cardiomyoblasts | < 0.5% | 6 days | Enhanced cellular viability.[8] |
| H9c2 cardiomyoblasts | 3.7% | 6 days | Enhanced rate of apoptosis.[8] |
| MCF-7 breast cancer cells | ≥ 0.009% | 6 days | Reduction in maximal respiratory capacity and ATP-linked respiration.[8] |
| Human apical papilla cells | 5% and 10% | 24h - 7 days | Cytotoxic, reducing cell viability by more than 30%.[11] |
| Human fibroblasts | 2% - 20% | 5 min - 48h | Noticeable decrease in cell viability.[12] |
Table 2: Effect of DMSO on Mitochondrial Function
| Cell Type | DMSO Concentration | Effect on Mitochondria |
| Isolated rat hepatic mitochondria | Not specified | Induced mitochondrial swelling, enhanced permeation to H+/K+, and collapsed inner mitochondrial membrane potential.[3] |
| H9c2 cardiomyoblasts | < 0.5% | Enhanced respiratory control ratio.[8] |
| H9c2 cardiomyoblasts | 3.7% | Mitochondrial dysfunction and oxidative stress.[8][13] |
| Cultured astrocytes | 1% and 5% | Significant decreases in mitochondrial membrane potential and cytochrome c release.[9] |
| 3T3-L1 adipocytes | ≥ 0.1% | Increased mitochondrial membrane potential.[14] |
Experimental Protocols
Protocol: Determining the Optimal DMSO Concentration (DMSO Dose-Response Curve)
This protocol outlines the steps to determine the maximum concentration of DMSO that does not significantly affect the viability and key functions of your cells of interest.
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density for your main experiment. Allow the cells to adhere and reach the appropriate confluency.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of 100% DMSO in your cell culture medium to achieve a range of final concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%). Also, prepare an untreated control (medium only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different DMSO concentrations.
-
Incubation: Incubate the cells for the same duration as your planned this compound experiment.
-
Assessment: After incubation, assess the cells for:
-
Viability: Use a standard viability assay such as MTT, XTT, or a live/dead cell staining kit.
-
Mitochondrial Function: Measure key parameters that might be affected by this compound, such as mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) or oxygen consumption rate (OCR) using a Seahorse analyzer.
-
-
Data Analysis: Plot the measured parameter (e.g., % viability) against the DMSO concentration. The optimal DMSO concentration to use as a vehicle is the highest concentration that does not cause a significant change compared to the untreated control.
Visualizations
Caption: Proposed inhibitory action of this compound on mitochondrial ATP synthase.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. Mitochondrial morphology and function impaired by dimethyl sulfoxide and dimethyl Formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agscientific.com [agscientific.com]
- 6. Membrane plasticity facilitates recognition of the inhibitor oligomycin by the mitochondrial ATP synthase rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 44-Homooligomycin A Treatment in Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 44-Homooligomycin A in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment in a cytotoxicity assay?
A1: The optimal incubation time for this compound treatment can vary depending on the cell line and the specific research question. However, for initial experiments, it is recommended to perform a time-course study using standard incubation periods of 24, 48, and 72 hours.[1] For some cell lines and compounds, cytotoxic effects may be apparent within 24 hours, while for others, a longer incubation may be necessary to observe significant changes in cell viability.[2][3] A study on the related compound Oligomycin A in Jurkat cells, for example, assessed cytotoxicity at both 24 and 48 hours.[4][5]
Q2: I am not observing a significant cytotoxic effect. What are some potential reasons?
A2: Several factors could contribute to a lack of cytotoxic effect:
-
Insufficient Incubation Time: The chosen incubation period may be too short for this compound to induce a measurable cytotoxic response in your specific cell line. Consider extending the incubation time to 72 hours or longer.
-
Suboptimal Concentration: The concentration range of this compound may be too low. It is advisable to test a broad range of concentrations in a preliminary experiment to determine the effective dose for your cells.
-
Cell Line Resistance: Some cell lines may be inherently more resistant to mitochondrial inhibitors.
-
High Cell Seeding Density: An excessively high cell density can sometimes mask cytotoxic effects. Optimizing the initial cell seeding number is crucial.[6]
Q3: My results show high variability between replicate wells. What could be the cause?
A3: High variability in cytotoxicity assays can stem from several sources:
-
Uneven Cell Seeding: Ensure a homogeneous cell suspension before plating and use proper pipetting techniques to distribute cells evenly.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter media and compound concentrations. To mitigate this, it is best practice to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from data analysis.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents can lead to significant variability. Ensure pipettes are calibrated and use consistent technique.
-
Compound Precipitation: this compound, being a macrolide, may have limited solubility in aqueous solutions. Visually inspect the wells for any signs of precipitation. If observed, consider optimizing the solvent and final solvent concentration.
Q4: I am observing high background signal in my negative control wells. What should I do?
A4: High background can be caused by several factors:
-
Media Components: Phenol (B47542) red and high serum concentrations in the culture medium can interfere with certain colorimetric and fluorescent assays. Consider using phenol red-free media and reducing the serum percentage during the assay.
-
Contamination: Bacterial or fungal contamination can lead to increased metabolic activity and interfere with the assay readings. Regularly check cell cultures for contamination.
-
Reagent Issues: The assay reagents themselves might be contaminated or degraded. Prepare fresh reagents and store them properly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Signal/No Cytotoxicity | Incubation time too short. | Perform a time-course experiment (e.g., 24, 48, 72 hours).[1] |
| Compound concentration too low. | Test a wider range of this compound concentrations. | |
| High cell density. | Optimize the initial cell seeding density.[6] | |
| Cell line is resistant. | Consider using a positive control known to induce mitochondrial toxicity to validate the assay setup. | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a single-cell suspension and use proper plating techniques. |
| Edge effects. | Avoid using the outer wells of the plate for experimental samples. | |
| Pipetting inaccuracies. | Calibrate pipettes and maintain consistent pipetting technique. | |
| Compound precipitation. | Check for precipitate; optimize solvent and final concentration if necessary. | |
| High Background Signal | Interference from media. | Use phenol red-free media and/or reduce serum concentration. |
| Contamination. | Regularly screen for and eliminate microbial contamination. | |
| Reagent degradation. | Prepare fresh assay reagents. | |
| Inconsistent Results Between Experiments | Variation in cell passage number. | Use cells within a consistent and defined passage number range. |
| Differences in cell confluency. | Standardize the confluency of cells at the time of seeding. |
Experimental Protocols
Optimizing Incubation Time using MTT Assay
This protocol outlines a method to determine the optimal incubation time for this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate a separate plate for each time point to be tested (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C.[7]
-
After the MTT incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[1]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media and MTT reagent only) from all other readings.
-
Calculate the percentage of cell viability for each concentration at each time point relative to the untreated control.
-
Plot the cell viability (%) against the log of the this compound concentration for each incubation time to determine the IC₅₀ value at each time point.
-
Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Mechanism of this compound induced cytotoxicity.
Experimental Workflow for Optimizing Incubation Time
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy Analysis: 44-Homooligomycin A versus Oligomycin A
An Objective Guide for Researchers and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the efficacy of 44-Homooligomycin A and Oligomycin A. Our comprehensive search for peer-reviewed literature and experimental data revealed a significant disparity in the available information. While Oligomycin A is a well-characterized inhibitor of ATP synthase with a substantial body of research detailing its mechanism and effects, there is currently no scientific literature or experimental data available for a compound named "this compound." Consequently, a direct comparative analysis is not feasible at this time.
This guide will proceed by presenting a detailed overview of the known efficacy and experimental protocols for Oligomycin A, providing a valuable resource for researchers working with this compound. Should information on this compound become available, this document will be updated to reflect a comparative analysis.
Oligomycin A: A Detailed Profile
Oligomycin A is a macrolide antibiotic produced by Streptomyces species.[1] It is a potent and specific inhibitor of the F₀ subunit of the mitochondrial H+-ATP synthase, also known as Complex V of the electron transport chain.[2][3] By blocking the proton channel of this enzyme, Oligomycin A effectively halts the synthesis of ATP via oxidative phosphorylation.[1][2] This disruption of cellular energy production makes it a valuable tool in studying mitochondrial bioenergetics, apoptosis, and metabolic pathways in various cell types, including cancer cells.[2]
Quantitative Data on the Efficacy of Oligomycin A
The following tables summarize key quantitative data regarding the efficacy of Oligomycin A from various experimental studies.
| Cell Line | Concentration | Effect | Reference |
| SW480 Cancer Cells | 0.3 µM | Negligible change in cell viability after 20 hours. | |
| SW480 Cancer Cells | 1 µM | 15.5% decrease in cell viability after 20 hours. | |
| SW480 Cancer Cells | 5 µM | 20.1% decrease in cell viability after 20 hours. | |
| H1299 Cancer Cells | 100 ng/mL | Complete elimination of respiration in 1 hour. | |
| H1299 Cancer Cells | 1000 ng/mL | Complete elimination of respiration in 1 hour. | |
| Leukaemic Lymphocytes (Jurkat) | 100 ng/mL | Increased mitochondrial superoxide (B77818) levels after 24 and 48 hours. | |
| DRHEp2 Cells | Dose-dependent | Increased sensitivity to docetaxel (B913) and increased mitochondrial ROS. | [2] |
| Animal Model | Dose (Intraperitoneal) | Effect | Reference |
| Sprague-Dawley Rats | 0.1 mg/kg | 10-20 mmHg decrease in mean arterial pressure; 25 beat/min decrease in heart rate. | |
| Sprague-Dawley Rats | 0.5 mg/kg | 10-30 mmHg decrease in mean arterial pressure; 25-50 beat/min decrease in heart rate; Lethality observed. | |
| Sprague-Dawley Rats | 1 mg/kg | >40 mmHg decrease in mean arterial pressure; >150 beat/min decrease in heart rate; Lethality observed. |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of protocols used in key experiments with Oligomycin A.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of Oligomycin A on the viability of SW480 cancer cells.
Methodology:
-
Seed SW480 cells in a 96-well plate and culture for 24 hours.
-
Treat the cells with varying concentrations of Oligomycin A (e.g., 0.3 µM, 1 µM, 5 µM) for a specified duration (e.g., 20 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
Measurement of Oxygen Consumption
Objective: To assess the impact of Oligomycin A on mitochondrial respiration.
Methodology:
-
Harvest and resuspend cells in a respiration buffer.
-
Place the cell suspension in the chamber of a high-resolution respirometer.
-
Allow the respiratory flux to stabilize to measure the basal oxygen consumption rate.
-
Inject a solution of Oligomycin A (e.g., 0.3 µM or 1 µM) into the chamber.
-
Continuously record the oxygen concentration to determine the change in oxygen consumption rate.
-
As a positive control, add an uncoupler like FCCP to measure the maximal respiration rate.
Signaling Pathways and Mechanisms of Action
Oligomycin A's primary mechanism of action is the inhibition of ATP synthase, which has downstream effects on several cellular signaling pathways.
Caption: Mechanism of action of Oligomycin A.
The inhibition of ATP synthase by Oligomycin A leads to a decrease in ATP production through oxidative phosphorylation.[2] This energy deficit can trigger a metabolic shift towards glycolysis.[2] Furthermore, the disruption of the electron transport chain can lead to an increase in the production of mitochondrial reactive oxygen species (ROS), which can, in turn, induce apoptosis.[2]
Experimental Workflow for Assessing Mitochondrial Function
The following diagram illustrates a typical workflow for investigating the effects of a compound like Oligomycin A on mitochondrial function.
Caption: Experimental workflow for mitochondrial function analysis.
Conclusion
Oligomycin A is a well-established inhibitor of mitochondrial ATP synthase with profound effects on cellular metabolism and viability. The provided data and protocols offer a solid foundation for researchers utilizing this compound. The absence of scientific information on "this compound" prevents a comparative analysis at this time. Future research is required to characterize this and other novel compounds to expand the repertoire of tools available for studying mitochondrial function and developing new therapeutic agents.
References
Validating the Binding Site of 44-Homooligomycin A on ATP Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding site of 44-Homooligomycin A on ATP synthase, placed in context with other known inhibitors. Due to the limited specific research on this compound, this guide leverages the extensive experimental data available for its close structural analog, oligomycin (B223565) A. The structural and functional similarities between these molecules suggest a shared binding site and mechanism of action.
Executive Summary
This compound, a potent inhibitor of mitochondrial F1Fo-ATP synthase, is presumed to bind to the F_o_ subunit, disrupting the proton translocation essential for ATP synthesis. This binding site, extensively characterized for the closely related oligomycin A, is located within the c-subunit ring of the F_o_ domain. High-resolution crystal structures and site-directed mutagenesis studies have confirmed that oligomycin A binds to the surface of the c-ring, interacting with two adjacent c-subunits. This guide will detail the experimental evidence for this binding site, compare this compound with other ATP synthase inhibitors, and provide detailed protocols for key validation experiments.
Comparison of ATP Synthase Inhibitors
The following table summarizes the characteristics of this compound (data inferred from oligomycin A) and other well-characterized ATP synthase inhibitors.
| Inhibitor | Target Subunit(s) | Binding Site Location | Mechanism of Action | Reported IC50 / Ki |
| This compound (inferred from Oligomycin A) | F_o_ c-subunit ring | Surface of the c-ring, at the interface with subunit a | Blocks the proton channel, inhibiting proton translocation and rotation of the c-ring. | IC50: ~0.2-0.9 µM (in various cell lines) |
| Bedaquiline | F_o_ c-subunit ring | Similar to oligomycin, on the c-ring | Allosterically inhibits the rotation of the c-ring. | Species-dependent; highly potent against Mycobacterium tuberculosis ATP synthase. |
| Venturicidin A | F_o_ c-subunit ring | Overlapping with the oligomycin binding site | Blocks proton translocation through the F_o_ channel. | Potent inhibitor of both mitochondrial and bacterial ATP synthase. |
| Aurovertin B | F_1_ β-subunit | Hydrophobic cleft between the nucleotide-binding domain and the C-terminal domain of the β-subunit. | Inhibits the conformational changes of the β-subunit required for ATP synthesis and hydrolysis. | Ki (ATP synthesis) = 25 nM; Ki (ATP hydrolysis) = 120 nM[1] |
| Efrapeptin F | F_1_ α- and β-subunits | Central cavity of the F_1_ domain | Prevents the catalytic conformational changes by locking the βE subunit in an open state. | IC50: ~52 nM (in PANC-1 cells) |
| Resveratrol | F_1_ γ- and β-subunits | Transient cavity formed between the γ, α, and β subunits | Blocks the rotation of the central γ-subunit. | Varies depending on the experimental system. |
Validation of the this compound Binding Site
The validation of the binding site for the oligomycin class of inhibitors on the ATP synthase c-subunit is supported by robust experimental evidence, primarily from X-ray crystallography and site-directed mutagenesis studies.
X-ray Crystallography
A high-resolution (1.9 Å) crystal structure of oligomycin A bound to the yeast mitochondrial ATP synthase c-ring has been determined. This structure revealed that oligomycin A binds to the surface of the c-ring, making contact with two adjacent c-subunit molecules. Key interactions include:
-
Hydrogen Bonding: A crucial hydrogen bond is formed between the inhibitor and the carboxyl group of a conserved glutamate (B1630785) residue (Glu59 in yeast) via a bridging water molecule. This glutamate is essential for proton translocation.
-
Hydrophobic Interactions: The remainder of the interactions between oligomycin A and the c-subunit are predominantly hydrophobic in nature.
The amino acid residues that constitute the oligomycin binding site are highly conserved between yeast and humans, which explains its potent inhibition of mammalian ATP synthase. Conversely, these residues are significantly different in bacterial ATP synthases, accounting for the lower sensitivity of bacteria to oligomycin.
Site-Directed Mutagenesis
Further validation of the binding site comes from studies of mutations that confer resistance to oligomycin. These studies have demonstrated that specific amino acid substitutions in the c-subunit reduce the binding affinity of oligomycin, thereby rendering the ATP synthase less sensitive to its inhibitory effects. Mutations in residues that directly interact with the bound oligomycin, as identified in the crystal structure, have been shown to cause high levels of resistance.
Experimental Protocols
Protocol 1: Determination of IC50 for ATP Synthase Inhibition
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound by measuring ATP hydrolysis.
1. Materials:
-
Isolated mitochondria or purified F1Fo-ATP synthase
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl2
-
ATP solution (100 mM stock)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
Malachite green reagent for phosphate (B84403) detection
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add a constant amount of mitochondria or purified ATP synthase to each well of a microplate.
-
Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
A Comparative Analysis of 44-Homooligomycin A and Other ATP Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of ATP Synthase Inhibitors, Featuring the Novel Antitumor Antibiotic 44-Homooligomycin A.
This guide provides a comprehensive comparative analysis of this compound, a promising new antitumor and antifungal agent, with other well-established ATP synthase inhibitors. By examining their mechanisms of action, inhibitory concentrations, and cellular effects, this document serves as a valuable resource for researchers investigating mitochondrial bioenergetics and developing novel therapeutics targeting cellular metabolism.
Introduction to ATP Synthase Inhibition
Mitochondrial ATP synthase, a key enzyme in cellular metabolism, is responsible for the majority of ATP production through oxidative phosphorylation. Its inhibition disrupts the energy supply of the cell, leading to metabolic stress and, ultimately, cell death. This makes ATP synthase an attractive target for the development of antimicrobial and anticancer drugs. A variety of natural and synthetic compounds have been identified as inhibitors of this enzyme complex, each with distinct chemical structures and inhibitory mechanisms. This guide focuses on a comparative analysis of this compound against other prominent ATP synthase inhibitors, namely Oligomycin A, N,N'-dicyclohexylcarbodiimide (DCCD), and Venturicidin.
Mechanism of Action
This compound, a structural analog of Oligomycin A, is presumed to share a similar mechanism of action. These macrolide antibiotics target the F0 subunit of the ATP synthase complex, which forms the proton channel embedded in the inner mitochondrial membrane. By binding to the F0 subunit, they block the translocation of protons, thereby inhibiting the rotational catalysis required for ATP synthesis.[1]
Similarly, Oligomycin A , a well-characterized ATP synthase inhibitor, binds to the F0 subunit, effectively shutting down oxidative phosphorylation.[1] N,N'-dicyclohexylcarbodiimide (DCCD) is another F0 inhibitor that covalently modifies a conserved glutamate (B1630785) residue within the c-subunit of the F0 proton channel, leading to irreversible inhibition.[2] Venturicidin , a glycosidic macrolide, also targets the F0 subunit, but its binding site is distinct from that of oligomycin, resulting in a similar outcome of proton translocation blockage.
The shared mechanism of targeting the F0 proton channel underscores a common strategy for disrupting mitochondrial energy production. The subtle differences in their binding sites and chemical structures, however, can lead to variations in their potency and specificity.
Quantitative Comparison of Inhibitory Activity
| Inhibitor | Target | Cell Line | IC50 | Citation |
| Oligomycin A | ATP Synthase (F0) | MCF7 (Breast Cancer) | ~100 nM | [3] |
| MDA-MB-231 (Breast Cancer) | ~5-10 µM | [3] | ||
| K-562 (Leukemia) | 0.2 µM | [4] | ||
| HCT116 (Colon Cancer) | 0.9 µM | [4] | ||
| Venturicidin A | ATP Synthase (F0) | HEK (Human Embryonic Kidney) | 31 µg/mL | [5] |
Note: The cytotoxicity IC50 values reflect the overall effect on cell viability and can be influenced by various factors beyond direct ATP synthase inhibition. Further studies are required to determine the specific IC50 of this compound on purified ATP synthase to enable a more direct comparison of its intrinsic inhibitory potency.
Visualizing the Inhibition of ATP Synthase and Experimental Workflow
To better understand the processes discussed, the following diagrams illustrate the mechanism of ATP synthase inhibition and a typical experimental workflow for evaluating these inhibitors.
Caption: Mechanism of F0 Subunit ATP Synthase Inhibitors.
Caption: Experimental Workflow for Evaluating ATP Synthase Inhibitors.
Caption: Logical Relationship in the Comparative Analysis.
Experimental Protocols
The following are summaries of standard protocols used to assess the activity of ATP synthase inhibitors.
ATP Synthase Inhibition Assay
This assay directly measures the activity of ATP synthase. The protocol typically involves the following steps:
-
Isolation of Mitochondria or Sub-mitochondrial Particles: Mitochondria are isolated from tissue homogenates or cultured cells by differential centrifugation.
-
Assay Reaction: The ATP synthesis or hydrolysis activity is measured. For ATP synthesis, the production of ATP from ADP and inorganic phosphate (B84403) (Pi) is quantified, often using a luciferase-based luminescence assay. For ATP hydrolysis, the breakdown of ATP to ADP and Pi is measured, which can be coupled to the oxidation of NADH and monitored spectrophotometrically at 340 nm.
-
Inhibitor Addition: The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.
-
Data Analysis: The rate of the reaction is plotted against the inhibitor concentration to calculate the IC50.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This assay assesses the impact of inhibitors on the electron transport chain and oxidative phosphorylation.
-
Cell Seeding: Cells are seeded in a specialized microplate.
-
Inhibitor Injection: A baseline OCR is established before the sequential injection of the ATP synthase inhibitor (e.g., oligomycin), an uncoupling agent (e.g., FCCP), and electron transport chain inhibitors (e.g., rotenone/antimycin A).
-
OCR Measurement: The OCR is measured in real-time using an extracellular flux analyzer.
-
Data Analysis: The data allows for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, providing a comprehensive profile of mitochondrial function.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the inhibitor on cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Inhibitor Treatment: Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
This compound represents a promising new addition to the family of ATP synthase inhibitors with potential applications in cancer therapy. Its structural similarity to Oligomycin A suggests a potent inhibitory effect on the F0 subunit of ATP synthase. While direct comparative data on its ATP synthase inhibition is still emerging, the available information on its biological activities warrants further investigation. This guide provides a foundational comparison with other key ATP synthase inhibitors, highlighting the common mechanisms and offering a framework for future research. The detailed experimental protocols included will aid researchers in designing and executing studies to further elucidate the therapeutic potential of this compound and other novel inhibitors of cellular respiration.
References
- 1. Oligomycin - Wikipedia [en.wikipedia.org]
- 2. Single-molecule analysis of F0F1-ATP synthase inhibited by N,N-dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
44-Homooligomycin A vs. Standard Chemotherapy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 44-Homooligomycin A, a potent antitumor antibiotic, with standard chemotherapy drugs. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in these assessments.
Mechanism of Action: A Tale of Two Strategies
Standard chemotherapy drugs primarily target rapidly dividing cells, a hallmark of cancer. Their mechanisms are diverse but generally involve interfering with DNA replication or cell division. In contrast, this compound employs a more targeted approach by disrupting cellular energy production.
Standard Chemotherapy Drugs: These agents can be broadly categorized as follows:
-
Alkylating agents (e.g., Cisplatin (B142131), Cyclophosphamide): These drugs directly damage DNA by adding an alkyl group, which leads to the formation of DNA cross-links and prevents the cell from replicating its DNA.[1] This damage, if not repaired, triggers apoptosis (programmed cell death).
-
Antimetabolites (e.g., 5-Fluorouracil, Methotrexate): These molecules mimic normal metabolites and interfere with the synthesis of DNA and RNA, thereby halting cell growth and division.
-
Mitotic inhibitors (e.g., Paclitaxel, Vincristine): Derived from natural products, these drugs disrupt the formation of microtubules, which are essential for cell division (mitosis), leading to cell cycle arrest and apoptosis.[2]
-
Topoisomerase inhibitors (e.g., Doxorubicin (B1662922), Etoposide): These drugs interfere with topoisomerase enzymes, which are crucial for managing the topological state of DNA during replication and transcription.[1] Inhibition of these enzymes leads to DNA strand breaks and cell death.
This compound: As a member of the oligomycin (B223565) family of macrolides, this compound's primary mechanism of action is the inhibition of mitochondrial F0F1-ATP synthase.[3][4] This enzyme is critical for the production of ATP, the main energy currency of the cell, through oxidative phosphorylation. By binding to the F0 subunit of ATP synthase, this compound blocks the proton channel, effectively shutting down ATP synthesis.[3] This leads to a bioenergetic crisis within the cancer cell, ultimately triggering apoptosis. This mechanism is distinct from the DNA-damaging or mitotic-inhibiting actions of most standard chemotherapies.
Comparative Efficacy: An In Vitro Perspective
Direct comparative studies of this compound against standard chemotherapy drugs are limited in publicly available literature. However, by examining the half-maximal inhibitory concentration (IC50) values from various in vitro studies, we can gain insights into its relative potency. The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a population of cancer cells.
It is crucial to note that comparing IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, incubation times, and assay methods. The data presented below is for informational purposes and should be interpreted with caution.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Study (if available) |
| Oligomycin A | K562 (Leukemia) | 0.2 | [3] |
| HCT116 (Colon) | 1 | [3] | |
| SW480 (Colon) | ~1-5 | [5] | |
| Doxorubicin | UKF-NB-4 (Neuroblastoma) | ~0.1 - 1 | [6] |
| B16F10 (Melanoma) | ~0.1 - 1 | [7] | |
| HepG2 (Liver) | ~1 - 12 | [7][8] | |
| Cisplatin | A549 (Lung) | ~5 - 10 | [9][10] |
| SH-SY5Y (Neuroblastoma) | ~10 | [11] | |
| PC12 (Pheochromocytoma) | ~32 | [12] |
Note: Data for Oligomycin A is used as a proxy for this compound due to the limited availability of specific data for the latter. The fundamental mechanism of action is conserved within the oligomycin family.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the IC50 of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) and a standard chemotherapy drug (e.g., Doxorubicin). A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Activity in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an anticancer compound.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups: a vehicle control group, a positive control group (treated with a standard chemotherapy drug), and one or more experimental groups (treated with different doses of this compound). The drug is administered via a specific route (e.g., intraperitoneal, intravenous, or oral) according to a defined schedule.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a maximum allowable size or after a predetermined period.
-
Data Collection and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The body weight of the mice is also monitored throughout the study as an indicator of toxicity. The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for standard chemotherapy drugs.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - IC50 values of AEO and doxorubicin (Dox) on B16F10, MDA-MB-231 and HepG2 cell lines at different treatment time-points. - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative cytotoxicity of oxaliplatin and cisplatin in non-seminomatous germ cell cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Cisplatin with Lipoplatin in Terms of Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Verifying the Specificity of 44-Homooligomycin A for Mitochondrial F0F1-ATPase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 44-Homooligomycin A and other inhibitors of mitochondrial F0F1-ATPase, the terminal enzyme complex of the electron transport chain responsible for the majority of cellular ATP synthesis. Understanding the specificity of these inhibitors is crucial for their application as research tools and for the development of novel therapeutics targeting cellular metabolism.
Executive Summary
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the inhibitory potency of various compounds against mitochondrial F0F1-ATPase. The inhibitors are categorized based on their binding site on the enzyme complex.
Table 1: F0 Subunit Inhibitors
| Inhibitor | Target Subunit(s) | IC50 (F0F1-ATPase) | Known Off-Targets |
| Oligomycin (B223565) A | c-ring | ~0.5 µM (in Jurkat cells) | Store-operated Ca2+ channels, volume-activated Cl- channels (at higher concentrations)[2][3][4] |
| This compound | c-ring (presumed) | Not available (expected to be similar to Oligomycin A) | Not extensively studied |
| Venturicidin | c-ring | Potent inhibitor | Not specified |
| Dicyclohexylcarbodiimide (DCCD) | c-subunit | Potent inhibitor | Other proton translocating ATPases |
Table 2: F1 Subunit Inhibitors
| Inhibitor | Target Subunit(s) | IC50 (F0F1-ATPase/F1-ATPase) | Known Off-Targets |
| Aurovertin B | β subunit | Potent inhibitor of ATP synthesis | Less effective on ATP hydrolysis[5] |
| Efrapeptin | α, β, and γ subunits | Complete inhibition at 1-2 µM | Not specified[6] |
| Resveratrol | F1 domain | 12-28 µM | Little effect on Na+/K+-ATPase |
| Piceatannol | F1 domain | 8 µM | Not specified |
| Quercetin | F1 domain | 55-65 µM | Na+/K+-ATPase |
| IF1 (endogenous inhibitor protein) | α/β interface | Potent inhibitor of ATP hydrolysis | Specific for F1-ATPase |
Experimental Protocols
1. Spectrophotometric Assay for F0F1-ATPase Activity (ATP Hydrolysis)
This assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[6]
Materials:
-
Homogenization Buffer: 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl (pH 7.2). Add protease inhibitor cocktail before use.
-
Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris (pH 8.25).
-
Reagents:
-
NADH (0.4 M stock)
-
Phosphoenolpyruvate (PEP) (250 mM stock)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Antimycin A (1 mM stock in DMSO)
-
Dodecylmaltoside (DDM) (10% w/w stock)
-
P1,P5-Di(adenosine-5')pentaphosphate (AP5A) (3 mM stock)
-
ATP (Mg-ATP, 4 mM)
-
Inhibitor stocks (e.g., Oligomycin A in DMSO)
-
Procedure:
-
Sample Preparation: Isolate mitochondria from tissue or cells by differential centrifugation using homogenization buffer.
-
Assay Medium Preparation: In the assay buffer, add NADH (final concentration 0.4 mM), antimycin A (1 µM), PEP (1 mM), LDH (10 units/ml), PK (25 units/ml), DDM (0.01% w/w), and AP5A (3 µM).
-
Inhibitor Preparation: Prepare serial dilutions of this compound and other inhibitors in the appropriate solvent (e.g., DMSO).
-
Measurement:
-
Add the prepared assay medium to a cuvette.
-
Add the mitochondrial sample (20-50 µg protein).
-
Add the desired concentration of the inhibitor or vehicle control and incubate briefly.
-
Initiate the reaction by adding Mg-ATP (final concentration 4 mM).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis: Calculate the rate of NADH oxidation from the linear phase of the absorbance curve. The oligomycin-sensitive F0F1-ATPase activity is determined by subtracting the rate in the presence of a saturating concentration of oligomycin from the total rate.
Mandatory Visualizations
Signaling Pathway of F0F1-ATPase Inhibition-Induced Apoptosis
Inhibition of the mitochondrial F0F1-ATPase disrupts cellular energy homeostasis and can trigger the intrinsic pathway of apoptosis. The following diagram illustrates the key events in this signaling cascade.
Caption: Signaling cascade initiated by F0F1-ATPase inhibition, leading to apoptosis.
Experimental Workflow for Assessing Inhibitor Specificity
A systematic approach is required to verify the specificity of an inhibitor for F0F1-ATPase. The following workflow outlines the key experimental steps.
Caption: Experimental workflow for verifying the specificity of an F0F1-ATPase inhibitor.
Conclusion
This compound is a potent molecule that, like its analogue Oligomycin A, is a high-affinity inhibitor of the F0F1-ATPase. Its specificity, however, requires further rigorous investigation, particularly through comparative studies against a panel of other ATPases and cellular energy-regulating enzymes. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to conduct such validation studies. A thorough understanding of the on-target and potential off-target effects of this compound will be paramount to its successful application in both basic research and preclinical drug development.
References
- 1. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-class candidate therapeutics that target mitochondria and effectively prevent cancer cell metastasis: mitoriboscins and TPP compounds | Aging [aging-us.com]
- 3. Oligomycin A | Mitochondrial inhibitor | Hello Bio [hellobio.com]
- 4. Inhibition of the mitochondrial ATPase function by IF1 changes the spatiotemporal organization of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vosteo Results for 44-Homooligomycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 44-Homooligomycin A, benchmarked against established chemotherapeutic agents. Due to the limited publicly available data for this compound, the closely related and functionally analogous compound, Oligomycin (B223565) A, is used as a proxy for in-depth comparison. This document summarizes key in vitro and in vivo experimental findings to facilitate an objective evaluation of its potential as an anticancer agent.
Mechanism of Action
This compound, a member of the oligomycin family of macrolide antibiotics, exerts its cytotoxic effects primarily through the potent and specific inhibition of mitochondrial F₀F₁ ATP synthase. By blocking the proton channel of this crucial enzyme complex, it disrupts oxidative phosphorylation. This leads to a cascade of cellular events, including a severe depletion of ATP, an increase in the production of mitochondrial superoxide, and the subsequent induction of apoptosis (programmed cell death).[1] This targeted action on mitochondrial respiration is the foundation of its powerful, albeit toxic, cellular effects.
Signaling Pathway of this compound-Induced Cytotoxicity
The primary signaling pathway initiated by this compound is the disruption of mitochondrial function, which ultimately leads to programmed cell death.
Caption: Mechanism of this compound cytotoxicity.
In Vitro Data Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Oligomycin A and common chemotherapeutic drugs across various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cell Type | IC50 | Citation |
| Oligomycin A | MCF-7 | Human Breast Adenocarcinoma | ~100 nM | [1] |
| MDA-MB-231 | Human Breast Adenocarcinoma | ~5-10 µM | [1] | |
| Doxorubicin | SK-OV-3 | Human Ovarian Cancer | 4.8 nM | [2] |
| HEY A8 | Human Ovarian Cancer | 7.4 nM | [2] | |
| A2780 | Human Ovarian Cancer | 7.6 nM | [2] | |
| MCF-7 | Human Breast Cancer | ~10-20 µM (at 24h) | [3] | |
| Cisplatin (B142131) | A2780S | Human Ovarian Cancer | 0.78 µg/mL | [4] |
| A2780CP70 | Human Ovarian Cancer (Cisplatin-resistant) | 4.23 µg/mL | [4] | |
| H357 | Oral Squamous Cell Carcinoma | <10 µM (at 24h) | [5] | |
| Paclitaxel (B517696) | MCF-7 | Human Breast Cancer | Lower than free Paclitaxel | [6] |
| HeLa | Human Cervical Cancer | Lower than free Paclitaxel | [6] |
In Vivo Data Comparison
This table presents a summary of in vivo studies for Oligomycin A and alternative drugs, focusing on tumor growth inhibition.
| Compound | Animal Model | Tumor Type | Key Findings | Citation |
| Oligomycin A | Nude Mice | Colorectal Cancer | Delays staurosporine-mediated cell death, suggesting a role in modulating apoptosis in vivo. | [7] |
| Doxorubicin | Xenograft Mice | Ovarian Cancer | Doxorubicin-loaded DNA-AuNP showed a ~2.5 times higher tumor growth inhibition rate than free Doxorubicin. | [2] |
| Cisplatin | Nude Mice | Small Cell Lung Cancer | Synergistic antitumor effects observed when combined with Etoposide. | [1] |
| Tumor-bearing Nude Mice | Ovarian Cancer | A transferrin-cisplatin complex inhibited tumor growth more effectively than free cisplatin. | [4] | |
| Paclitaxel | Rats | Breast and Cervical Cancer Models | Niosomal paclitaxel formulation showed enhanced therapeutic efficacy compared to free paclitaxel. | [6] |
| Mice | Pediatric Solid Tumors | Nab-paclitaxel displayed significant antitumor activity in rhabdomyosarcoma and neuroblastoma xenograft models. | [8] |
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.[4]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay substrate mix and assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
Experimental Workflow for Cytotoxicity Assessment
A general workflow for assessing the cytotoxicity of a compound like this compound on mammalian cells is outlined below.
Caption: General workflow for cytotoxicity testing.
Conclusion
The available data on Oligomycin A, a close analog of this compound, demonstrates potent in vitro cytotoxicity against various cancer cell lines, with a mechanism of action centered on the disruption of mitochondrial function. While direct in vivo data for this compound is scarce, preliminary findings for Oligomycin A suggest a potential for modulating apoptosis in a whole-animal context.
Compared to established chemotherapeutic agents such as Doxorubicin, Cisplatin, and Paclitaxel, Oligomycin A exhibits comparable or, in some cases, more potent in vitro activity. However, the in vivo efficacy and, crucially, the therapeutic window and toxicity profile of this compound require extensive further investigation. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to design and interpret future studies aimed at fully elucidating the therapeutic potential of this class of compounds.
References
- 1. In vitro and in vivo Effects of Cisplatin and Etoposide in Combination on Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In Vitro Study of Synergic Effect of Cisplatin and Low Molecular Weight Heparin on Oral Squamous Cell Carcinoma [frontiersin.org]
- 6. In vitro and in vivo anticancer effect of pH-responsive paclitaxel-loaded niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Cytotoxic Profiles of 44-Homooligomycin A and 44-Homooligomycin E
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a comparative study of the cytotoxic profiles of 44-Homooligomycin A and 44-Homooligomycin E. Due to the limited availability of specific cytotoxic data for this compound in the public domain, this comparison utilizes data from its close structural and functional analog, Oligomycin (B223565) A, as a proxy. This substitution is clearly noted where applicable. The information presented herein is intended to support research and drug development efforts in oncology and related fields.
Executive Summary
Both this compound (represented by Oligomycin A) and 44-Homooligomycin E are potent cytotoxic agents that induce cell death primarily through the inhibition of mitochondrial F₀F₁ ATP synthase. This disruption of cellular energy metabolism leads to a cascade of events culminating in apoptosis. While both compounds exhibit broad cytotoxic activity against various cancer cell lines, their potency can vary significantly depending on the cell type.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a cytotoxic compound. The following table summarizes the available IC50 values for Oligomycin A (as a proxy for this compound) and information regarding the cytotoxicity of 44-Homooligomycin E. It is important to note that specific IC50 values for 44-Homooligomycin E are limited, with sources often referring to the activity of Oligomycin A.[1]
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Oligomycin A | MCF-7 | Human Breast Adenocarcinoma | ~100 nM | [2] |
| MDA-MB-231 | Human Breast Adenocarcinoma | ~5-10 µM | [2] | |
| K562 | Human Leukemia | Data suggests high cytotoxicity | [3] | |
| HCT116 | Human Colon Carcinoma | Data suggests high cytotoxicity | [3] | |
| A549, H23, H1793 | Human Lung Cancer | Low cytotoxicity at <1 µg/ml | [4] | |
| 44-Homooligomycin E | Various Human Tumor Cell Lines | Not specified | Strong cytotoxicity reported |
Note: The significant difference in IC50 values for Oligomycin A between MCF-7 and MDA-MB-231 cell lines highlights the cell-type specific nature of its cytotoxic effects.
Mechanism of Action: A Shared Pathway
Both this compound and 44-Homooligomycin E belong to the oligomycin family of macrolide antibiotics. Their primary mechanism of cytotoxic action is the inhibition of the mitochondrial F₀F₁ ATP synthase.[1] This enzyme is crucial for the production of ATP through oxidative phosphorylation.
By blocking the proton channel (F₀ subunit) of the ATP synthase, these compounds disrupt the proton motive force across the inner mitochondrial membrane. This leads to:
-
ATP Depletion: A significant drop in cellular ATP levels, compromising energy-dependent cellular processes.
-
Increased Mitochondrial Superoxide Production: Disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.
-
Induction of Apoptosis: The combination of energy depletion and oxidative stress triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]
The signaling pathway for this mechanism is visualized below:
Mechanism of Cytotoxicity
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cytotoxic profiles of compounds like this compound and E.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution
-
96-well microtiter plates
-
Test compounds (this compound/E)
-
Culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] The reference wavelength should be greater than 650 nm.[6]
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Test compounds
-
Culture medium
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with test compounds as described in the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 9-well plate.[7]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.[7]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[7]
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Test compounds
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Binding buffer
Procedure:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.[8]
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide according to the kit's protocol.[9]
-
Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[8] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound.
Cytotoxicity Testing Workflow
Conclusion
This compound and 44-Homooligomycin E are potent inducers of apoptosis in cancer cells through the targeted inhibition of mitochondrial ATP synthase. While direct comparative data is scarce, the available information on Oligomycin A suggests that the cytotoxic potency of these compounds can be highly dependent on the specific cancer cell line being investigated. The experimental protocols and workflows provided in this guide offer a robust framework for further investigation into the cytotoxic profiles of these and other related compounds, aiding in the development of novel anti-cancer therapies. Further research is warranted to elucidate the specific cytotoxic profile of this compound and to directly compare its efficacy against that of 44-Homooligomycin E across a broad range of cancer cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxicity of oligomycin A derivatives modified in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]
Evaluating the Synergistic Anticancer Potential of 44-Homooligomycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for more effective cancer therapies has led to a growing interest in combination treatments that exploit synergistic interactions between different agents. 44-Homooligomycin A, a member of the oligomycin (B223565) family of macrolide antibiotics, has garnered attention for its potential as an anticancer agent. While direct studies on the synergistic effects of this compound are limited, research on the closely related compound, Oligomycin A, provides valuable insights into its potential collaborative anticancer activities. This guide summarizes the current understanding of the synergistic effects of Oligomycin A with various anticancer agents, offering a comparative overview of their mechanisms, efficacy, and the experimental approaches used to evaluate them. It is important to note that while Oligomycin A serves as a proxy, further research is imperative to specifically validate these synergies for this compound.
Oligomycin A is a potent inhibitor of mitochondrial F0F1-ATPase, a key enzyme in cellular energy production.[1] By disrupting ATP synthesis, it can induce metabolic stress in cancer cells, making them more susceptible to the cytotoxic effects of other therapeutic agents. This guide explores the synergistic potential of Oligomycin A in combination with a glycolysis inhibitor, a conventional chemotherapeutic drug, a targeted apoptosis-inducing ligand, and a redox-cycling agent.
Comparative Analysis of Synergistic Combinations
The following tables provide a quantitative comparison of the synergistic effects of Oligomycin A with different anticancer agents.
Table 1: Synergistic Effect of Oligomycin A with Doxorubicin (B1662922) in Doxorubicin-Resistant Human Hepatocellular Carcinoma (HepG2) Cells
| Treatment | IC50 (µg/mL) | Fold Difference |
| Doxorubicin + DMSO (Control) | 4.85 ± 1.64 | - |
| Doxorubicin + Oligomycin A (2.5 µg/mL) | 0.14 ± 0.07 | 34.64 |
Data sourced from a study on HCT-15/DOX cells, which provides a strong indication of the potential effect in doxorubicin-resistant cell lines like HepG2.[2]
Table 2: Potentiation of Menadione (B1676200)/Ascorbate-Induced Cytotoxicity by Oligomycin A in Jurkat (Leukemia) Cells
| Treatment | Effect on Cell Viability and Proliferation |
| Menadione/Ascorbate (Low Doses) | Moderate antiproliferative effect |
| Menadione/Ascorbate (Low Doses) + Oligomycin A (100 ng/mL) | Potentiated antiproliferative and cytotoxic effect |
| Menadione/Ascorbate (High Doses) | Strong antiproliferative and cytotoxic effect |
| Menadione/Ascorbate (High Doses) + Oligomycin A (100 ng/mL) | No significant change in the strong cytotoxic effect |
This table summarizes the qualitative findings of a study on the synergistic interaction between Oligomycin A and a menadione/ascorbate combination.[3][4]
Table 3: Overview of Synergistic Combinations with Oligomycin A
| Combination Agent | Cancer Type/Cell Line | Mechanism of Synergy | Key Findings |
| 2-Deoxyglucose (2-DG) | Breast Cancer | Dual targeting of mitochondrial respiration and glycolysis, leading to severe energy stress.[5][6] | Enhanced cancer cell death compared to single-agent treatment.[5][6] |
| Doxorubicin | Doxorubicin-Resistant Liver Cancer (HepG2) | Inhibition of P-glycoprotein (Pgp) efflux pump, leading to increased intracellular doxorubicin accumulation and induction of apoptosis.[7][8] | Oligomycin A bypasses doxorubicin resistance and elicits significant cell death.[7][8] |
| TRAIL | Cervical Cancer (HeLa) | Induction of endoplasmic reticulum (ER) stress, leading to upregulation of Death Receptor 5 (DR5) via the CHOP-mediated pathway, sensitizing cells to TRAIL-induced apoptosis.[9] | Oligomycin A enhances the apoptotic effect of TRAIL in TRAIL-resistant cells.[9] |
| Menadione/Ascorbate | Leukemia (Jurkat) | Potentiation of oxidative stress and ATP depletion induced by the redox cycling of menadione and ascorbate.[3][10] | Oligomycin A increases the cytotoxicity of low doses of the menadione/ascorbate combination.[3][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the key experimental protocols.
Cell Viability and Proliferation Assay (Menadione/Ascorbate Combination)
-
Cell Culture: Jurkat leukemia cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[4][10]
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of menadione/ascorbate (M/A) in the presence or absence of a fixed concentration of Oligomycin A (e.g., 100 ng/mL).[4]
-
Incubation: The treated cells are incubated for 24 and 48 hours.[4]
-
Viability Assessment: Cell viability and proliferation are determined using the trypan blue exclusion assay and an automated cell counter.[4] This method allows for the differentiation between cytotoxic and antiproliferative effects.[4]
Doxorubicin Accumulation and Cytotoxicity Assay (Doxorubicin Combination)
-
Cell Culture: Doxorubicin-resistant HepG2 cells are maintained in appropriate culture media.[7]
-
Treatment: Cells are treated with doxorubicin alone or in combination with Oligomycin A.[7]
-
Doxorubicin Accumulation: Intracellular doxorubicin levels are measured by flow cytometry, exploiting the fluorescent properties of doxorubicin.[7]
-
Cytotoxicity Assessment: Cell viability is assessed using the Alamar blue assay, and apoptosis is evaluated by DNA fragmentation analysis.[7]
Apoptosis Assay (TRAIL Combination)
-
Cell Culture: HeLa cells are cultured in standard conditions.[9]
-
Treatment: Cells are treated with TRAIL, Oligomycin A, or a combination of both.[9]
-
Apoptosis Detection: Apoptosis is quantified using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
Visualizing the Mechanisms of Synergy
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in the synergistic interactions of Oligomycin A.
Caption: A generalized experimental workflow for assessing the synergistic effects of anticancer agents.
Caption: Oligomycin A inhibits the P-glycoprotein pump, increasing intracellular doxorubicin and inducing apoptosis.
Caption: Oligomycin A induces ER stress, upregulating DR5 and sensitizing cells to TRAIL-mediated apoptosis.
The available evidence strongly suggests that Oligomycin A, and by extension potentially this compound, holds promise as a synergistic partner in combination cancer therapy. Its ability to disrupt cancer cell metabolism and circumvent drug resistance mechanisms makes it a compelling candidate for further investigation. The synergistic combinations with doxorubicin, TRAIL, and redox-cycling agents like menadione/ascorbate highlight diverse mechanistic avenues for therapeutic intervention.
For drug development professionals, these findings underscore the importance of exploring combination strategies that target multiple cellular vulnerabilities simultaneously. Future research should focus on validating these synergistic effects with this compound specifically, optimizing dosing schedules, and evaluating in vivo efficacy and toxicity in preclinical models. Such studies will be crucial in translating the promising preclinical observations into effective clinical applications for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Deoxy-d-glucose Promotes Buforin IIb-Induced Cytotoxicity in Prostate Cancer DU145 Cells and Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Mitochondria targeted drugs synergize with 2-deoxyglucose to trigger breast cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oligomycin A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Independent Verification of the Antitumor Properties of 44-Homooligomycin A: A Comparative Guide
This guide provides an objective comparison of the antitumor properties of 44-Homooligomycin A, a derivative of the well-studied mitochondrial inhibitor Oligomycin (B223565) A. Due to the limited direct research on this compound, this analysis draws upon extensive experimental data available for Oligomycin A to infer and present a comparative framework. This document is intended for researchers, scientists, and professionals in drug development.
Executive Summary
Oligomycin A, and by extension its homolog this compound, demonstrates significant antitumor potential by targeting mitochondrial ATP synthase.[1] This inhibition disrupts cellular energy metabolism, leading to reduced cancer cell viability and the induction of apoptosis (programmed cell death).[2][3] Experimental evidence suggests efficacy across various cancer cell lines, including those resistant to conventional chemotherapeutic agents.[2][4] This guide will detail the mechanistic pathways, present comparative data on its efficacy against other agents, and provide standardized experimental protocols for independent verification.
Mechanism of Action: Targeting Cellular Respiration
This compound is presumed to share the same mechanism of action as Oligomycin A, which is a potent inhibitor of the F0 subunit of mitochondrial ATP synthase.[1] This enzyme is critical for the final step of oxidative phosphorylation, the primary pathway for ATP production in most cells. By blocking the proton channel of ATP synthase, Oligomycin A effectively halts ATP synthesis, leading to a cascade of cellular events culminating in cell death.[1][3]
The inhibition of ATP synthase leads to two primary antitumor effects:
-
Metabolic Shift: Cancer cells are forced to rely more heavily on glycolysis for ATP production, a less efficient metabolic pathway. This metabolic stress can be detrimental to rapidly proliferating cancer cells.[1]
-
Induction of Apoptosis: The disruption of mitochondrial function and the increase in mitochondrial reactive oxygen species (ROS) can trigger the intrinsic apoptotic pathway.[2] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.[2]
Caption: Mechanism of action of this compound.
Comparative Efficacy
The following tables summarize the cytotoxic effects of Oligomycin A against various cancer cell lines, providing a benchmark for the expected performance of this compound.
Table 1: In Vitro Cytotoxicity of Oligomycin A
| Cell Line | Cancer Type | IC50 Concentration | Reference |
| MCF7 | Breast Cancer | ~100 nM | [4] |
| MDA-MB-231 | Breast Cancer | ~5-10 µM | [4] |
| SW480 | Colorectal Cancer | 1 µM (15.5% viability decrease) | [3] |
| HepG2 (Doxorubicin-resistant) | Liver Cancer | Effective in inducing apoptosis | [2] |
| A549 | Lung Cancer | 10 µM (Significant viability decrease) | [5] |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols for Verification
To facilitate independent verification, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: MTT assay workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blot for Apoptosis-Related Proteins
This technique is used to detect key proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cytochrome c, Cleaved Caspase-3, Bcl-2, Bax).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Alternative Antitumor Agents for Comparison
For a comprehensive evaluation, the antitumor properties of this compound should be compared against established chemotherapeutic agents and other metabolic inhibitors.
Table 2: Comparative Antitumor Agents
| Agent | Mechanism of Action | Common Cancer Targets |
| Doxorubicin | DNA intercalator and topoisomerase II inhibitor | Breast, lung, ovarian, bladder cancers |
| Paclitaxel | Microtubule stabilizer, inhibits mitosis | Breast, ovarian, lung cancers |
| 2-Deoxy-D-glucose (2-DG) | Glycolysis inhibitor | Investigational for various cancers |
| Metformin | Complex I inhibitor in the electron transport chain | Investigational for various cancers |
Conclusion
The available evidence for Oligomycin A strongly suggests that this compound possesses significant antitumor properties worthy of further investigation. Its unique mechanism of targeting mitochondrial ATP synthase presents a promising avenue for cancer therapy, particularly in the context of drug-resistant tumors. The experimental protocols and comparative data provided in this guide offer a robust framework for the independent verification and further exploration of this compound as a potential anticancer agent. Rigorous in vitro and subsequent in vivo studies are essential to fully elucidate its therapeutic potential.
References
- 1. apexbt.com [apexbt.com]
- 2. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Assessing the Differential Sensitivity of Cancer Cell Lines to 44-Homooligomycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: This guide provides a comparative analysis of the differential sensitivity of cancer cell lines to 44-Homooligomycin A. Due to the limited availability of direct data on this compound, this document leverages experimental data for its close structural analog, Oligomycin (B223565) A, a known inhibitor of mitochondrial ATP synthase. It is hypothesized that this compound exhibits a similar mechanism of action, inducing apoptosis in cancer cells by disrupting cellular energy metabolism. This guide presents quantitative data on cell line sensitivity, detailed experimental protocols for assessment, and visual representations of the pertinent signaling pathways and experimental workflows.
Data Presentation: Comparative Sensitivity of Cancer Cell Lines to Oligomycin A
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below, gathered from studies on Oligomycin A, illustrates the differential sensitivity among various cancer cell lines.
| Cell Line | Cancer Type | IC50 (Oligomycin A) | Reference |
| MCF7 | Breast Cancer | ~100 nM | [1] |
| MDA-MB-231 | Breast Cancer | ~5-10 µM | [1] |
| NCI-60 Panel | Various | GI50 of 10 nM (average) | [2] |
| HepG2 | Hepatocellular Carcinoma | Not specified | [3][4] |
| R-HepG2 (Doxorubicin-resistant) | Hepatocellular Carcinoma | Not specified (effective in inducing apoptosis) | [3][4] |
Note: The significant difference in IC50 values between MCF7 and MDA-MB-231 cell lines suggests that the sensitivity to Oligomycin A can be highly dependent on the specific cancer cell type and its metabolic phenotype.[1] Cells with higher reliance on oxidative phosphorylation are expected to be more sensitive to ATP synthase inhibitors.
Experimental Protocols
To assess the differential sensitivity of cancer cell lines to a compound like this compound, a series of standardized in vitro assays are recommended.
Cell Viability and Cytotoxicity Assays
These assays are fundamental in determining the dose-dependent effect of a compound on cell proliferation and survival.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for specific time points (e.g., 24, 48, and 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
-
Real-Time Cell Analysis (RTCA):
-
Seed cells in specialized E-plates containing microelectrodes.
-
Monitor cell adhesion, proliferation, and morphology in real-time by measuring electrical impedance.
-
Add this compound at various concentrations after initial cell stabilization.
-
Continuously record the impedance changes over an extended period (e.g., 72 hours or more).
-
The system software can be used to calculate IC50 values at different time points, providing a dynamic view of the cytotoxic effects.
-
Apoptosis Assays
These assays help to elucidate whether the observed cell death is due to apoptosis (programmed cell death).
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry:
-
Treat cells with this compound at concentrations around the determined IC50.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and PI (which enters and stains the DNA of necrotic or late apoptotic cells).
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
-
DNA Fragmentation Analysis:
-
Treat cells with the compound of interest.
-
Extract genomic DNA from the treated and control cells.
-
Run the DNA samples on an agarose (B213101) gel.
-
Apoptotic cells will show a characteristic "ladder" pattern due to the cleavage of DNA into nucleosomal fragments.
-
Western Blot Analysis for Signaling Pathway Elucidation
This technique is used to detect and quantify specific proteins involved in cellular signaling pathways.
-
Lyse the treated and untreated cells to extract total protein.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific to the proteins of interest (e.g., cytochrome c, cleaved caspases, CHOP, DR5).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially activated by this compound, based on the known mechanisms of Oligomycin A.
References
Safety Operating Guide
Safe Disposal of 44-Homooligomycin A: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of potent compounds like 44-Homooligomycin A is a critical component of laboratory safety and environmental responsibility. Due to its nature as an antitumor antibiotic, this compound should be handled as a hazardous and cytotoxic substance.[1][2] This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance with general laboratory safety standards and environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. All handling and disposal of this compound and contaminated materials must be performed by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). For activities with a high risk of contamination, double gloving is recommended. |
| Eye Protection | Use safety glasses with side shields or goggles. |
| Skin and Body | A disposable gown or lab coat should be worn. Ensure it is rated for protection against chemical splashes. |
| Respiratory | If there is a risk of aerosol generation, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood or biological safety cabinet. |
Step-by-Step Disposal Protocol
The primary objective for the disposal of this compound is to ensure it is handled as cytotoxic waste, preventing its release into the environment and minimizing exposure to personnel.[3]
1. Waste Segregation at the Source:
-
All materials that have come into contact with this compound are to be considered cytotoxic waste.[4] This includes:
-
Unused or expired this compound.
-
Empty vials or containers that held the compound.
-
Contaminated labware (e.g., pipette tips, flasks, tubes).
-
Contaminated PPE (gloves, gowns, etc.).[5]
-
Any materials used for cleaning spills (absorbent pads, wipes).
-
2. Waste Collection and Containment:
-
Solid Waste:
-
Place all solid waste, including contaminated PPE and labware, into a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[3]
-
These containers are often color-coded (e.g., yellow or purple) and should be lined with a heavy-duty plastic bag.[6]
-
-
Liquid Waste:
-
Do not dispose of liquid waste containing this compound down the drain.[7]
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container with a secure screw-top cap.
-
The container must be clearly labeled as "Hazardous Waste: Cytotoxic" and should list this compound as a component.
-
-
Sharps:
-
All contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.[5]
-
3. Labeling and Storage:
-
Ensure all waste containers are accurately and clearly labeled with the contents, date, and the "Cytotoxic" hazard symbol.
-
Store the sealed waste containers in a designated, secure area away from general lab traffic until collection by your institution's EHS personnel.
4. Final Disposal:
-
The final disposal of cytotoxic waste is typically through high-temperature incineration.[6]
-
This process must be handled by a licensed hazardous waste disposal company arranged through your institution's EHS department.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
In the event of a spill, immediately alert others in the area and follow your institution's established spill cleanup procedures for cytotoxic compounds. This typically involves using a chemical spill kit and wearing appropriate PPE. All materials used for spill cleanup must also be disposed of as cytotoxic waste.
References
- 1. Oligomycin - Wikipedia [en.wikipedia.org]
- 2. Oligomycin A | C45H74O11 | CID 52947716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. danielshealth.ca [danielshealth.ca]
- 4. acewaste.com.au [acewaste.com.au]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Guide to Handling 44-Homooligomycin A
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 44-Homooligomycin A, a potent macrolide antibiotic. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment. Oligomycins as a class are known to be toxic to humans, necessitating stringent safety measures.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when working with this compound in its powdered or solubilized form. The following table summarizes the required PPE, drawing from guidelines for handling hazardous chemical compounds.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for solids, or a full-face respirator with appropriate cartridges for vapors/aerosols).[3] | To prevent inhalation of the compound, which can be harmful.[4] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile). Change gloves frequently, especially if contaminated, torn, or punctured.[5] | To prevent skin contact and absorption. The outer glove should be removed and disposed of after handling.[5] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5] An additional chemical-resistant apron may be necessary for splash hazards. | To protect skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of footwear and subsequent spread of the compound. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a similar ventilated enclosure.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all required materials (e.g., solvents, vials, pipettes) within the designated area to minimize movement of the compound.
-
An eyewash station and safety shower should be easily accessible.[4]
-
-
Handling the Compound:
-
When handling the solid form, use caution to avoid generating dust.
-
For reconstitution, this compound is typically dissolved in a solvent like DMSO.[6] Perform this step within the fume hood.
-
Use dedicated, clearly labeled equipment for all manipulations.
-
Avoid all personal contact with the compound, including inhalation.[4]
-
-
Experimental Procedures:
-
Conduct all experimental steps involving this compound within the designated, ventilated area.
-
Keep containers of the compound sealed when not in use.
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Remove PPE in a manner that avoids self-contamination, disposing of disposable items in the designated hazardous waste stream.
-
Wash hands thoroughly after removing gloves.[5]
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4]
-
Solid Waste: This includes contaminated gloves, gowns, shoe covers, and any lab consumables (e.g., pipette tips, vials). Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Even empty containers may retain residual compound and should be treated as hazardous waste.[4] Do not reuse these containers.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Oligomycin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Oligomycin | Cell Signaling Technology [cellsignal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
